MN714
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H46ClFN3O11P |
|---|---|
Poids moléculaire |
806.2 g/mol |
Nom IUPAC |
[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C38H46ClFN3O11P/c1-37(2,3)35(47)50-23-52-55(49,53-24-51-36(48)38(4,5)6)54-30-16-12-25(13-17-30)19-31(43-32(44)20-26-10-14-28(40)15-11-26)34(46)41-22-27-8-7-9-29(18-27)42-33(45)21-39/h7-18,31H,19-24H2,1-6H3,(H,41,46)(H,42,45)(H,43,44)/t31-/m0/s1 |
Clé InChI |
VVIUEMCRCUOKIE-HKBQPEDESA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC(=CC=C2)NC(=O)CCl)NC(=O)CC3=CC=C(C=C3)F |
SMILES canonique |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)NCC2=CC(=CC=C2)NC(=O)CCl)NC(=O)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Cellular Mechanism of Action of MN714
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular mechanism of action of MN714, a novel covalent inhibitor of the E3 ubiquitin ligase, Suppressor of Cytokine Signaling 2 (SOCS2). This compound operates as a cell-permeable prodrug, designed to overcome the challenges associated with delivering charged molecules across the cell membrane. Within the cell, it is rapidly converted to its active form, MN551, which covalently modifies a specific cysteine residue within the SH2 domain of SOCS2. This irreversible binding competitively inhibits the interaction of SOCS2 with its native phosphotyrosine-containing substrates, thereby disrupting its function as a negative regulator of cytokine signaling. This guide details the molecular interactions, cellular engagement, and the downstream consequences of SOCS2 inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: Targeting SOCS2 with a Prodrug Strategy
The Suppressor of Cytokine Signaling (SOCS) family of proteins are critical negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. SOCS2, a member of this family, functions as the substrate recognition component of a Cullin5-RING E3 ubiquitin ligase complex. It recognizes and binds to specific phosphotyrosine (pY) motifs on target proteins, leading to their ubiquitination and subsequent proteasomal degradation. Dysregulation of SOCS2 has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.
However, the development of small molecule inhibitors for SOCS2 has been hampered by the difficulty of targeting the highly polar phosphotyrosine binding pocket of its SH2 domain. This compound was developed to address this challenge using a prodrug approach. This compound is a cell-permeable derivative of the active covalent inhibitor, MN551. It contains a pivaloyloxymethyl (POM) protecting group that masks the negatively charged phosphate moiety of MN551, facilitating its passive diffusion across the cell membrane.
Mechanism of Action at the Molecular Level
Once inside the cell, the POM group of this compound is cleaved by intracellular esterases, releasing the active inhibitor, MN551. This unmasking process has a half-life of approximately 40 minutes. MN551 then targets the SH2 domain of SOCS2 and forms a covalent bond with the cysteine residue at position 111 (Cys111). This covalent engagement competitively blocks the binding of SOCS2 to its native substrates, such as the phosphorylated growth hormone receptor (GHR).
Intracellular Activation of this compound
The intracellular activation of this compound is a critical step for its inhibitory activity. The process can be summarized as follows:
Unmasking the Target: A Technical Guide to the MN714 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the MN714 inhibitor, focusing on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. This compound has emerged as a significant chemical probe for studying the biology of its target and holds promise for future therapeutic applications.
Primary Molecular Target: Suppressor of Cytokine Signaling 2 (SOCS2)
The primary molecular target of the this compound inhibitor is the Suppressor of Cytokine Signaling 2 (SOCS2) , an E3 ubiquitin ligase.[1][2] this compound itself is a cell-permeable prodrug that, once inside the cell, is converted to its active form, MN551 .[1][2][3]
MN551 acts as a covalent inhibitor of SOCS2.[1][3] It specifically targets the Src homology 2 (SH2) domain of SOCS2, a region responsible for recognizing phosphotyrosine (pY) motifs on substrate proteins.[1][4] The covalent modification occurs at a specific cysteine residue, Cys111 , located in a flexible loop distal to the phosphate-binding site.[1][4][5] This covalent engagement competitively blocks the recruitment of SOCS2 to its native substrates, thereby inhibiting its E3 ligase activity.[1][5]
The development of SOCS2 inhibitors like this compound is of high interest for their potential use as chemical probes to elucidate the biological functions of the SOCS2-CRL5 complex and as E3 ligase handles in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][3][4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its active metabolite MN551 has been quantitatively assessed through various assays. The following tables summarize the key data points.
| Compound | Assay Type | Parameter | Value | Cell Line | Treatment Time |
| This compound | Cellular Target Engagement | EC50 | 3.8 µM | K562 | 2 hours |
| This compound | Cellular Target Engagement | EC50 | 2.5 µM | K562 | 8 hours |
Table 1: Cellular Potency of this compound. The data demonstrates a time-dependent increase in potency, which is characteristic of covalent inhibitors.[5]
| Compound | Assay Type | Parameter | Value |
| MN551 | Isothermal Titration Calorimetry (ITC) | Ki | 2.2 µM |
Table 2: Binding Affinity of the Active Inhibitor MN551 to SOCS2.[2]
Experimental Protocols
The characterization of this compound and its target engagement involved several key experimental methodologies.
In-Cell 19F NMR Spectroscopy for Prodrug Unmasking
To confirm the intracellular conversion of the prodrug this compound into its active form MN551, time-resolved in-cell 19F NMR spectroscopy was employed.[1][5]
-
Cell Line: K562 cells were used for this experiment.[5]
-
Treatment: Cells were treated with 500 µM of this compound.[5]
-
Data Acquisition: 19F-NMR spectra were acquired over time, with the first spectrum measured approximately 10 minutes after the addition of this compound. Each subsequent spectrum was measured over a period of about 40 minutes.[5]
-
Principle: The pivaloyloxymethyl (POM) protecting group on this compound and the resulting unmasked active compound MN551 exhibit distinct chemical shifts in the 19F-NMR spectrum. By monitoring the change in the signal intensity of these two species over time, the rate and extent of intracellular prodrug conversion can be determined.[5] The experiment showed a time-dependent decrease in the signal corresponding to this compound and a concurrent increase in the signal for MN551, confirming the intracellular unmasking of the prodrug.[5]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
A split-NanoLuc based Cellular Thermal Shift Assay (CETSA) was utilized to demonstrate the direct engagement of the inhibitor with SOCS2 within a cellular context.[5]
-
Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. In this specific application, a HiBiT-tagged SOCS2 was transiently expressed in cells.
-
Workflow:
-
Cells expressing HiBiT-tagged SOCS2 are treated with the inhibitor (this compound).
-
The cells are then subjected to a heat shock at a specific temperature.
-
Following the heat treatment, the cells are lysed, and the amount of soluble, non-denatured HiBiT-tagged SOCS2 is quantified using the Nano-Glo® HiBiT Lytic Detection System.
-
An increase in the thermal stability of SOCS2 in the presence of the inhibitor, observed as a higher amount of soluble protein at elevated temperatures compared to the untreated control, indicates direct target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of the in-cell NMR experiment.
Caption: Mechanism of action of the this compound prodrug.
Caption: Workflow for in-cell 19F NMR spectroscopy.
References
- 1. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SOCS2 in Cytokine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative feedback regulator of cytokine and growth factor signaling, playing a pivotal role in maintaining cellular homeostasis. As a member of the SOCS family of proteins, SOCS2 is integral to the attenuation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Its primary mechanism of action involves functioning as the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex, which targets key signaling proteins for proteasomal degradation. Dysregulation of SOCS2 has been implicated in a variety of pathological conditions, including growth disorders, cancer, and inflammatory diseases, making it a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of the core functions of SOCS2, its mechanism of action in cytokine signaling, quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of the key pathways it regulates.
Introduction to SOCS2
SOCS2 is a cytokine-inducible protein that forms part of a classic negative feedback loop to regulate signal transduction.[1][2] The SOCS protein family consists of eight members (SOCS1-7 and CIS), each characterized by a central SH2 domain, a variable N-terminal domain, and a conserved C-terminal SOCS box.[3] SOCS2 expression is induced by various cytokines, most notably growth hormone (GH), and it primarily functions to attenuate signaling pathways activated by these stimuli.[3][4] Its crucial role as a negative regulator is underscored by the gigantism phenotype observed in SOCS2-deficient mice, which is a direct result of dysregulated GH signaling.[5]
Molecular Structure and Domains
The function of SOCS2 is intrinsically linked to its modular domain structure:
-
N-Terminal Region: This region is highly variable among SOCS proteins and is thought to contribute to substrate specificity.
-
SH2 Domain (Src Homology 2): This central domain is responsible for recognizing and binding to specific phosphotyrosine (pY) residues on target proteins, such as cytokine receptors and Janus kinases (JAKs).[6] This interaction is critical for recruiting substrates to the E3 ligase complex.[6]
-
SOCS Box: This conserved C-terminal motif, approximately 40 amino acids in length, is essential for the E3 ubiquitin ligase activity of SOCS2. It serves as an adapter to recruit Elongin B and C, which in turn recruits a Cullin-RING ligase (CRL) complex, typically Cullin5-Rbx2.[7]
Mechanism of Action in Cytokine Signaling
SOCS2 primarily regulates cytokine signaling through two interconnected mechanisms:
E3 Ubiquitin Ligase Activity
The canonical function of SOCS2 is to act as the substrate-recognition subunit of an ECS (Elongin B/C-Cullin-SOCS) E3 ubiquitin ligase complex.[8] This complex, specifically a Cullin5-RING ligase (CRL5), mediates the ubiquitination and subsequent proteasomal degradation of target proteins.[7] The process can be summarized as follows:
-
Cytokine Stimulation: Binding of a cytokine (e.g., growth hormone) to its receptor leads to the activation of receptor-associated JAKs.
-
Phosphorylation: Activated JAKs phosphorylate tyrosine residues on the cytoplasmic domain of the receptor and on STAT proteins.
-
SOCS2 Induction: Activated STATs translocate to the nucleus and induce the transcription of target genes, including SOCS2, in a negative feedback loop.[4]
-
Substrate Recognition: The newly synthesized SOCS2 protein, via its SH2 domain, recognizes and binds to specific phosphotyrosine motifs on the activated cytokine receptor (e.g., GHR) or other signaling components.
-
E3 Ligase Complex Assembly: The SOCS box of SOCS2 recruits Elongin B/C, Cullin5, and the RING-box protein Rbx2 to form a functional CRL5SOCS2 E3 ubiquitin ligase.[7]
-
Ubiquitination and Degradation: The assembled E3 ligase complex catalyzes the transfer of ubiquitin molecules to the substrate protein, marking it for degradation by the 26S proteasome. This leads to the termination of the signaling cascade.
Competitive Inhibition
In addition to promoting protein degradation, SOCS2 can also competitively inhibit signaling by binding to phosphotyrosine residues on cytokine receptors that are also docking sites for downstream signaling molecules like STATs. By occupying these sites, SOCS2 can sterically hinder the recruitment and activation of these signaling effectors, thereby dampening the signal.
Role in the JAK/STAT Pathway
The JAK/STAT pathway is a principal target of SOCS2-mediated regulation. SOCS2 expression is often induced by STAT5, and in turn, SOCS2 can negatively regulate the activity of JAK2 and STAT5.[9][10] In head and neck squamous carcinoma cells, SOCS2 has been shown to inhibit JAK2 activity and the binding of JAK2 to STAT3.[10] Knockdown of SOCS2 in certain cancer cell lines leads to a marked increase in STAT3 phosphorylation.[11] This demonstrates a critical role for SOCS2 in controlling the amplitude and duration of JAK/STAT signaling. While SOCS1 and SOCS3 contain a kinase inhibitory region (KIR) that can directly inhibit JAK activity, SOCS2 lacks this domain and primarily exerts its inhibitory effect through its E3 ligase function and competitive binding.[12]
Quantitative Data
The following tables summarize key quantitative data regarding SOCS2 interactions and function.
| Interacting Proteins | Binding Affinity (Kd) | Method | Reference |
| SOCS2-SH2 and Growth Hormone Receptor (GHR) pY595 peptide | 1.1 µM | Surface Plasmon Resonance (SPR) | [13] |
| SOCS2-SH2 (R96C mutant) and GHR pY595 peptide | No binding detected | Surface Plasmon Resonance (SPR) | [14] |
| SOCS3-SH2 and gp130 pY757 peptide | 42 nM | Biosensor Analysis | [15] |
| Functional Parameter | Value/Effect | Cell/System Type | Reference |
| SOCS1 inhibition of JAK1 | IC50 = 30 nM | In vitro kinase assay | [16] |
| SOCS1 inhibition of JAK2 | IC50 = 40 nM | In vitro kinase assay | [16] |
| SOCS2 knockdown effect on STAT3 phosphorylation | 4.6- to 4.8-fold increase | HNSCC cell lines (TU167 and Osc19) | [11] |
| Overexpression of SOCS2 in advanced CML | 2- to 12-fold downregulation of SOCS2 levels upon STI571 treatment in responding patients, suggesting a feedback loop. | Mononuclear cells from CML patients in blast crisis | [17] |
| SOCS2 regulation of FLT3 | SOCS2 expression leads to a decrease in FLT3-ITD-mediated cell proliferation and colony formation. | Ba/F3 cells | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of SOCS2 are provided below.
Co-Immunoprecipitation (Co-IP) to Detect SOCS2-Substrate Interaction
This protocol is adapted for detecting the interaction between SOCS2 and a potential substrate, such as the Growth Hormone Receptor (GHR).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-SOCS2 antibody (for immunoprecipitation)
-
Control IgG antibody (e.g., rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-SOCS2 and anti-GHR)
Procedure:
-
Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and discard them.
-
Immunoprecipitation: Add the anti-SOCS2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SOCS2 and the putative interacting protein (GHR).
In Vitro Ubiquitination Assay
This assay determines if SOCS2 can function as an E3 ligase to ubiquitinate a specific substrate.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant SOCS2-Elongin B/C complex
-
Recombinant Cullin5/Rbx2
-
Recombinant substrate protein (e.g., the cytoplasmic domain of GHR)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-substrate antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1, E2, ubiquitin, and ATP.
-
Add E3 Ligase Components: Add the SOCS2-Elongin B/C and Cullin5/Rbx2 complexes to the reaction mixture.
-
Initiate Reaction: Add the substrate protein to initiate the reaction. Include a negative control reaction lacking the SOCS2 complex.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-substrate antibody to detect a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate. Confirm ubiquitination with an anti-ubiquitin antibody.
GST Pull-Down Assay
This in vitro assay is used to confirm a direct protein-protein interaction.
Materials:
-
GST-tagged SOCS2 fusion protein and GST-only protein (as a control), purified and immobilized on glutathione-agarose beads.
-
In vitro translated or purified prey protein (e.g., the cytoplasmic domain of a cytokine receptor).
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Wash buffer (same as binding buffer).
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0).
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the prey protein.
Procedure:
-
Bead Preparation: Wash the glutathione-agarose beads with binding buffer.
-
Bait Immobilization: Incubate the beads with purified GST-SOCS2 or GST alone for 1-2 hours at 4°C.
-
Washing: Wash the beads to remove unbound bait protein.
-
Binding: Add the prey protein to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins with elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific for the prey protein. A band should be present in the GST-SOCS2 lane but not in the GST-only control lane.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involving SOCS2.
The JAK/STAT Signaling Pathway and its Negative Regulation by SOCS2
Caption: Negative feedback regulation of the JAK/STAT pathway by SOCS2.
SOCS2 as a Substrate Recognition Component of the CRL5 E3 Ubiquitin Ligase Complex
Caption: Assembly of the CRL5-SOCS2 E3 ubiquitin ligase complex.
Experimental Workflow for Investigating SOCS2 Function
Caption: A typical experimental workflow for studying SOCS2 function.
Conclusion and Future Directions
SOCS2 is a multifaceted regulator of cytokine signaling, with its primary role as a component of an E3 ubiquitin ligase complex being central to its function. Its tight control over the JAK/STAT pathway, particularly in the context of growth hormone signaling, highlights its importance in maintaining physiological balance. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of SOCS2.
Future research should aim to expand our understanding of the full spectrum of SOCS2 substrates through comprehensive quantitative proteomics studies. Elucidating the precise mechanisms that govern SOCS2 substrate specificity and its regulation in different cellular contexts will be crucial. Furthermore, the development of small molecule modulators that can either enhance or inhibit SOCS2's E3 ligase activity holds significant promise for the treatment of diseases characterized by aberrant cytokine signaling.
References
- 1. SOCS2-enhanced ubiquitination of SLC7A11 promotes ferroptosis and radiosensitization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-type-resolved quantitative proteomics of murine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOCS2 Inhibits Mitochondrial Fatty Acid Oxidation via Suppressing LepR/JAK2/AMPK Signaling Pathway in Mouse Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | p-STAT5 binds CISH, SOCS1 and SOCS2 gene [reactome.org]
- 5. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an exosite on the SOCS2-SH2 domain that enhances SH2 binding to phosphorylated ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical Studies on Interactions and Assembly of Full-size E3 Ubiquitin Ligase: SUPPRESSOR OF CYTOKINE SIGNALING 2 (SOCS2)-ELONGIN BC-CULLIN 5-RING BOX PROTEIN 2 (RBX2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Epigenetic downregulation of Socs2 contributes to mutant N-Ras-mediated hematopoietic dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT5A-mediated SOCS2 expression regulates Jak2 and STAT3 activity following c-Src inhibition in head and neck squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. SOCS2: inhibitor of JAK2V617F-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SOCS2 Is Critical for the Balancing of Immune Response and Oxidate Stress Protecting Against Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppressor of cytokine signaling-3 preferentially binds to the SHP-2-binding site on the shared cytokine receptor subunit gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The molecular basis of JAK/STAT inhibition by SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overexpression of SOCS-2 in advanced stages of chronic myeloid leukemia: possible inadequacy of a negative feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppressor of cytokine signaling 2 (SOCS2) associates with FLT3 and negatively regulates downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties and structure of MN714
Following a comprehensive search of scientific literature and chemical databases, no information was found for a compound designated "MN714". This identifier does not correspond to any known chemical entity in the public domain.
It is possible that "this compound" represents one of the following:
-
A typographical error in the compound's name.
-
An internal or proprietary code for a compound that has not yet been publicly disclosed.
-
A recently synthesized molecule that has not yet been cataloged in public databases.
Without a valid and recognized identifier, it is not possible to provide the requested in-depth technical guide on the chemical properties, structure, and associated experimental data. Researchers, scientists, and drug development professionals are advised to verify the compound's designation.
To proceed with this request, please provide a corrected or alternative identifier, such as a CAS Registry Number, IUPAC name, or another common name for the substance . Once a verifiable compound is identified, a thorough guide can be compiled to meet the specified requirements for data presentation, experimental protocols, and visualizations.
An In-Depth Technical Guide to Utilizing MN714 for Studying the JAK/STAT Signaling Pathway
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MN714, a valuable chemical probe for investigating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. By targeting a key negative regulator of this cascade, this compound offers a unique approach to understanding the intricacies of cytokine signaling and its dysregulation in various diseases.
Introduction to the JAK/STAT Pathway and its Regulation
The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, hematopoiesis, and development.[1][2] The pathway consists of three main components: a receptor, Janus kinases (JAKs), and signal transducers and activators of transcription (STATs).[2] Upon ligand binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3] Recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3]
Given its central role in cellular communication, the JAK/STAT pathway is tightly regulated to prevent aberrant signaling. A key family of negative regulators is the Suppressor of Cytokine Signaling (SOCS) proteins.[3] SOCS proteins, particularly SOCS2, act as substrate recognition components of E3 ubiquitin ligase complexes, which target phosphorylated JAKs and cytokine receptors for proteasomal degradation, thereby attenuating the signaling cascade.[4][5]
This compound: An Indirect Modulator of JAK/STAT Signaling
This compound is not a direct inhibitor of JAKs or STATs. Instead, it is a cell-permeable prodrug of MN551, which functions as a potent and covalent inhibitor of the E3 ligase SOCS2.[6][7] By inhibiting SOCS2, this compound effectively removes a key brake on the JAK/STAT pathway, leading to enhanced or prolonged signaling in response to cytokine stimulation. This makes this compound an invaluable tool for studying the consequences of sustained JAK/STAT activation.
The active compound, MN551, specifically targets cysteine 111 (Cys111) within the SH2 domain of SOCS2, covalently modifying it and thereby blocking the recruitment of SOCS2 to its phosphorylated substrates.[6][8] This mechanism prevents the ubiquitination and subsequent degradation of activated signaling components.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active form, MN551.
| Compound | Parameter | Value | Species/Cell Line | Assay | Reference |
| This compound | Cellular EC50 | 2.52 ± 0.42 µM | HeLa | Live Cell Split-NanoLuc CETSA (8h treatment) | [9] |
| This compound | Cellular EC50 | 5.9 ± 2.6 µM | K562 | SOCS2 Pulldown Abrogation | [9] |
| MN551 | ITC Ki | 2.2 µM | Recombinant Human SOCS2 | Isothermal Titration Calorimetry | [10] |
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway and the Role of SOCS2
The following diagram illustrates the canonical JAK/STAT signaling pathway and the inhibitory action of the SOCS2 E3 ligase complex.
Caption: Canonical JAK/STAT signaling pathway with SOCS2-mediated negative feedback loop.
Mechanism of Action of this compound
This diagram illustrates how this compound, through its active form MN551, inhibits SOCS2 and thereby enhances JAK/STAT signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SOCS2 | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. STAT3 luciferase reporter assay [bio-protocol.org]
The Dual Role of SOCS2: A Key Regulator in Cancer and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Suppressor of Cytokine Signaling 2 (SOCS2), a member of the SOCS family of proteins, has emerged as a critical regulator in a multitude of cellular processes, playing a pivotal, yet often contradictory, role in the pathogenesis of cancer and inflammatory diseases. Initially identified as a key negative regulator of the Growth Hormone (GH) - Insulin-like Growth Factor-1 (IGF-1) axis, its intricate involvement in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has positioned it as a molecule of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of SOCS2's function, highlighting its complex signaling networks, and presenting key experimental methodologies for its study.
SOCS2: A Double-Edged Sword in Cancer
The role of SOCS2 in cancer is multifaceted, with evidence supporting both tumor-suppressive and oncogenic functions depending on the cellular context and cancer type. This duality underscores the complexity of its regulatory mechanisms and presents both challenges and opportunities for therapeutic development.
SOCS2 as a Tumor Suppressor
In several cancers, SOCS2 expression is downregulated, and its loss is associated with tumor progression and poor prognosis.[1][2] For instance, in hepatocellular carcinoma (HCC), lower SOCS2 expression is linked to more advanced tumor stages.[2] Similarly, in non-small cell lung cancer (NSCLC), decreased SOCS2 expression correlates with poor clinical outcomes.[1] The tumor-suppressive functions of SOCS2 are often attributed to its ability to negatively regulate pro-proliferative and anti-apoptotic signaling pathways.
SOCS2 as a Tumor Promoter
Conversely, in other malignancies such as prostate cancer, SOCS2 expression is often upregulated and correlates with malignancy and disease progression.[3][4] Elevated SOCS2 levels in prostate cancer have been linked to increased cell proliferation and protection from apoptosis.[3][4] This pro-tumorigenic role may be attributed to its ability to degrade other SOCS proteins, such as SOCS1 and SOCS3, which are potent tumor suppressors, thereby indirectly promoting cytokine signaling.
Quantitative Data on SOCS2 Expression in Cancer
The following table summarizes the differential expression of SOCS2 across various cancer types as reported in The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases, as well as in specific studies.
| Cancer Type | SOCS2 Expression Status | Associated Outcome with Altered Expression | Reference |
| Hepatocellular Carcinoma (HCC) | Downregulated | Poor overall survival | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Downregulated | Poor prognosis | [1] |
| Prostate Cancer | Upregulated | Increased malignancy, shorter relapse-free survival | [3][4] |
| Breast Cancer | Downregulated in some studies | Favorable prognosis with higher expression | [5] |
| Colorectal Cancer | Downregulated | Correlates with disease-free survival | [6] |
| Cervical Squamous Cell Carcinoma | Upregulated | - | [7] |
| Esophageal Carcinoma | Upregulated | - | [7] |
| Glioblastoma Multiforme (GBM) | Upregulated | - | [7] |
The Intricate Role of SOCS2 in Inflammatory Diseases
SOCS2 is a critical modulator of immune responses and inflammation. Its deficiency or dysregulation can lead to an imbalance in cytokine production and contribute to the pathogenesis of various inflammatory and autoimmune diseases.
SOCS2-deficient mice have been shown to be hyper-responsive to inflammatory stimuli and exhibit increased susceptibility to certain infections.[8][9] For example, in a model of inflammatory bowel disease (IBD), the absence of SOCS2 was protective against bone loss associated with the disease.[10] In acquired immune-mediated polyneuropathies, the expression of SOCS2 was found to be significantly lower in male patients compared to controls.[11][12] These findings highlight the complex and context-dependent role of SOCS2 in modulating inflammatory responses.
Quantitative Data on SOCS2 in Inflammatory Disease Models
| Disease Model | Animal Model | Key Quantitative Findings | Reference |
| Inflammatory Bowel Disease (IBD) | DSS-induced colitis in mice | Socs2 knockout mice showed protection against bone loss. Socs2 and Socs3 mRNA levels were increased 2.7-fold and 4.1-fold respectively in the bones of DSS-treated wild-type mice. | [10] |
| Bacterial Infection | Staphylococcus aureus peritoneal infection in mice | SOCS2 point mutation (R96C) was associated with increased neutrophil and inflammatory macrophage recruitment, and higher IFN-γ and IL-10 concentrations. | [8] |
| Parasitic Infection | Toxoplasma gondii infection in mice | Socs2-deficient mice showed uncontrolled production of proinflammatory cytokines. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse model | SOCS2 deficiency resulted in reduced acute phase damage but exacerbated inflammation in the late phase. | [13] |
Core Signaling Pathways Involving SOCS2
SOCS2 primarily exerts its regulatory functions through its interaction with components of the JAK-STAT and Growth Hormone Receptor (GHR) signaling pathways.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. SOCS2 acts as a negative feedback regulator of this pathway. Upon cytokine stimulation, STAT proteins are phosphorylated by JAKs, translocate to the nucleus, and induce the transcription of target genes, including SOCS2. The newly synthesized SOCS2 protein can then inhibit signaling through several mechanisms:
-
Competition with STATs: SOCS2 can bind to phosphorylated tyrosine residues on cytokine receptors, thereby competing with STATs for docking sites.
-
Targeting proteins for degradation: SOCS2 contains a SOCS box domain that recruits the Elongin B/C-Cullin-RING E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, including JAKs and cytokine receptors.
The Growth Hormone Receptor (GHR) Signaling Pathway
SOCS2 is a critical negative regulator of GHR signaling. Growth hormone binding to its receptor activates JAK2, which in turn phosphorylates STAT5. Activated STAT5 induces the expression of SOCS2, creating a negative feedback loop. SOCS2 then binds to phosphorylated tyrosine residues on the GHR, leading to its ubiquitination and proteasomal degradation, thereby attenuating the GH signal.
Detailed Methodologies for Key Experiments
A thorough investigation of SOCS2's role in cancer and inflammation relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Immunoprecipitation of SOCS2
This technique is used to isolate SOCS2 and its interacting proteins from a complex mixture, such as a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-SOCS2 antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-SOCS2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. The eluted proteins can then be analyzed by Western blotting.
Western Blotting for SOCS2 Detection
This technique is used to detect and quantify the amount of SOCS2 protein in a sample.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-SOCS2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SOCS2 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Quantitative Real-Time PCR (qPCR) for SOCS2 mRNA Quantification
This technique is used to measure the amount of SOCS2 mRNA in a sample.[14][15]
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for SOCS2 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the PCR product accumulates.
-
Data Analysis: Analyze the data to determine the relative expression of SOCS2 mRNA, normalized to the expression of the reference gene.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.[16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and treat them with the desired experimental conditions (e.g., SOCS2 overexpression or knockdown).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[17][18][19]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after experimental treatment.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
SOCS2 stands at a critical juncture of signaling pathways that govern cell growth, differentiation, and immune responses. Its dichotomous role in cancer, acting as both a tumor suppressor and a promoter, highlights the importance of understanding its context-dependent functions. In inflammatory diseases, SOCS2 is a key modulator of cytokine signaling, and its dysregulation can lead to chronic inflammation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate mechanisms of SOCS2 action. Future research should focus on identifying the specific upstream regulators and downstream effectors of SOCS2 in different pathological contexts. A deeper understanding of the SOCS2 interactome and its post-translational modifications will be crucial for the development of targeted therapies that can either enhance its tumor-suppressive functions or inhibit its pro-tumorigenic and pro-inflammatory activities. The continued exploration of SOCS2 holds significant promise for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Comprehensive analysis of suppressor of cytokine signaling 2 protein in the malignant transformation of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. SOCS2 correlates with malignancy and exerts growth-promoting effects in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOCS2 correlates with malignancy and exerts growth-promoting effects in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SOCS2 suppressor of cytokine signaling 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
- 8. A loss of function mutation in SOCS2 results in increased inflammatory response of macrophages to TLR ligands and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Socs2 suppressor of cytokine signaling 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Suppressor of cytokine signaling 2 (Socs2) deletion protects bone health of mice with DSS-induced inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Expression of SOCS Genes in Acquired Immune-Mediated Polyneuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Assessment of Expression of SOCS Genes in Acquired Immune-Mediated Polyneuropathies [frontiersin.org]
- 13. Frontiers | SOCS Proteins in Immunity, Inflammatory Diseases, and Immune-Related Cancer [frontiersin.org]
- 14. Analysis of Suppressor of Cytokine Signalling (SOCS) gene expression by real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of mRNA Using Real-Time RT-PCR | Society for Mucosal Immunology [socmucimm.org]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MN714 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase recruiter. MN714 is a novel, cell-permeable prodrug of MN551, a covalent inhibitor of the E3 ubiquitin ligase Suppressor of Cytokine Signaling 2 (SOCS2).[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in the development of SOCS2-based PROTACs for targeted protein degradation.
This compound's unique mechanism involves intracellular conversion to its active form, MN551, which covalently binds to Cys111 in the SH2 domain of SOCS2.[2][3] This covalent engagement offers a potential kinetic advantage for PROTACs.[3] The information presented here is intended to guide researchers in harnessing the potential of this compound for their TPD research.
Mechanism of Action
This compound is designed for enhanced cell permeability due to its pivaloyloxymethyl (POM) protecting group. Once inside the cell, cellular esterases cleave the POM group, unmasking the active inhibitor, MN551. MN551 then covalently modifies Cys111 of SOCS2, a component of the Cullin-RING E3 ubiquitin ligase 5 (CRL5) complex. By incorporating MN551 into a heterobifunctional PROTAC molecule, researchers can recruit this CRL5SOCS2 complex to a specific protein of interest (POI), leading to its polyubiquitination and subsequent degradation by the proteasome.
Quantitative Data on PROTAC Performance
While this compound and its active form MN551 have been identified as promising SOCS2 recruiters for targeted protein degradation, specific PROTACs utilizing this E3 ligase ligand and their corresponding degradation data (DC50 and Dmax) have not yet been extensively published. The following table serves as a template for researchers to populate with their own experimental data when developing and characterizing novel this compound-based PROTACs.
| PROTAC Identifier | Target Protein (POI) | Cell Line | Treatment Time (h) | DC50 (nM)1 | Dmax (%)2 |
| Example-PROTAC-1 | e.g., Kinase X | e.g., HeLa | e.g., 24 | Data to be determined | Data to be determined |
| Example-PROTAC-2 | e.g., Transcription Factor Y | e.g., K562 | e.g., 48 | Data to be determined | Data to be determined |
1DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein. 2Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved at high concentrations of the PROTAC.
Experimental Protocols
The following protocols provide a general framework for the development and evaluation of this compound-based PROTACs. Optimization will be required for specific target proteins and cell lines.
Cell Culture and PROTAC Treatment
This initial step involves treating cells with the this compound-based PROTAC to induce degradation of the target protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the this compound-based PROTAC in complete culture medium. A typical concentration range to start with is 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24, or 48 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., Western Blotting or Mass Spectrometry).
Western Blotting for Protein Degradation Analysis
Western blotting is a standard method to quantify the levels of a specific protein and thus assess the extent of degradation.
Materials:
-
Cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the harvested cells and determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the this compound-based PROTAC engages with SOCS2 inside the cells. Ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (without detergents) and mechanical cell disruptor (e.g., sonicator)
-
Centrifuge
-
Western blotting reagents (as in Protocol 2)
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stable proteins.
-
Analyze the amount of soluble SOCS2 in the supernatant by Western blotting. Increased thermal stability of SOCS2 in this compound-treated cells indicates target engagement.
In-cell 19F NMR Spectroscopy for Prodrug Conversion
This technique can be used to monitor the intracellular conversion of the prodrug this compound to the active inhibitor MN551 in real-time.[2][4]
Materials:
-
High-density cell suspension (e.g., K562 cells)
-
NMR buffer (e.g., DMEM without phenol red, supplemented with 10% D2O)
-
This compound stock solution
-
NMR spectrometer with a 19F probe
Procedure:
-
Prepare a dense suspension of cells in NMR buffer.
-
Acquire a baseline 19F NMR spectrum.
-
Add this compound to the cell suspension to the desired final concentration.
-
Immediately begin acquiring time-resolved 19F NMR spectra.
-
Monitor the appearance of a new 19F signal corresponding to MN551 and the disappearance of the signal from this compound over time.
-
After the experiment, lyse the cells and acquire a final spectrum to confirm the identity of the peaks by spiking with standards of this compound and MN551.[2][4]
Quantitative Mass Spectrometry-based Proteomics for Selectivity Profiling
This method provides a global and unbiased assessment of the selectivity of the this compound-based PROTAC.
Materials:
-
Cell lysates from PROTAC-treated and control cells
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT or iTRAQ)
-
LC-MS/MS system
Procedure:
-
Lyse cells and digest the proteome into peptides.
-
Label the peptides from different treatment conditions with isobaric tags.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Process the data to identify and quantify changes in protein abundance across the entire proteome.
-
A selective PROTAC will show significant downregulation only of the intended target protein.
Conclusion
This compound represents a valuable tool for researchers in the field of targeted protein degradation. As a cell-permeable prodrug that gives rise to a covalent inhibitor of the E3 ligase SOCS2, it opens up new avenues for the development of highly specific and potent PROTACs. The protocols and information provided herein are intended to serve as a comprehensive guide for the application of this compound in TPD research. While specific examples of this compound-based PROTACs with detailed degradation data are still emerging in the scientific literature, the methodologies outlined will enable researchers to design, synthesize, and rigorously evaluate their own novel degraders, thereby contributing to the advancement of this exciting therapeutic modality.
References
- 1. revvity.com [revvity.com]
- 2. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Degradation of Proteins by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MN714 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technology utilizes heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase is a critical aspect of PROTAC design. MN714 is a valuable chemical tool for the development of PROTACs that hijack the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ligase.
This compound is a cell-permeable prodrug that, once inside the cell, is converted to its active form, MN551. MN551 is a covalent inhibitor that specifically targets a cysteine residue within the SH2 domain of SOCS2.[1][2] By incorporating MN551 or a derivative as the E3 ligase-recruiting moiety, researchers can develop PROTACs capable of degrading specific proteins of interest by harnessing the CRL5-SOCS2 E3 ligase complex.[1]
These application notes provide an overview of the utility of this compound in PROTAC development, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental validations.
Mechanism of Action and Signaling Pathway
Recruitment of the SOCS2 E3 Ligase
PROTACs developed using an this compound-derived warhead function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the SOCS2 E3 ligase complex. Once this proximity is established, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
The JAK/STAT Signaling Pathway and SOCS2 Regulation
The Suppressor of Cytokine Signaling (SOCS) proteins are crucial negative regulators of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3][4] This pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[5][6]
Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor's intracellular domain. This creates docking sites for STAT proteins, which are then themselves phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[3][6]
SOCS2, as part of a Cullin-RING E3 ligase complex (CRL5-SOCS2), plays a role in attenuating this signaling by binding to phosphotyrosine residues on activated cytokine receptors or JAKs, leading to their ubiquitination and subsequent degradation.[4][5] A PROTAC utilizing SOCS2 would hijack this natural regulatory mechanism to degrade a neo-substrate (the protein of interest).
Figure 1: Mechanism of a this compound-based PROTAC hijacking the SOCS2 E3 ligase to degrade a target protein, in the context of the JAK/STAT signaling pathway.
Quantitative Data for this compound
The following table summarizes the available quantitative data for the cellular activity of this compound. This data is crucial for assessing the engagement of this compound with its target, SOCS2, within a cellular context.
| Parameter | Cell Line | Value (µM) | Assay Type | Reference |
| EC50 (Cellular Target Engagement) | HeLa | 2.52 | NanoLuc CETSA | [2] |
| EC50 (SOCS2 Pulldown Inhibition) | K562 | 5.9 | GHR peptide pulldown | [2] |
Note: The provided EC50 values reflect the concentration of this compound required to achieve 50% of the maximum effect in the respective cellular assays. These values are indicative of target engagement and can guide dose selection for initial PROTAC experiments.
Experimental Protocols
The following protocols provide a framework for evaluating a novel PROTAC synthesized using an this compound-derived SOCS2 recruiter.
Assessment of Target Protein Degradation by Western Blot
This is the most common method to quantify the degradation of the protein of interest (POI).
Figure 2: Experimental workflow for assessing PROTAC-induced protein degradation via Western Blot.
a. Materials
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Procedure
-
Cell Treatment: Seed cells in appropriate culture plates. Once attached, treat with a range of concentrations of the this compound-based PROTAC (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the image. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9]
Verification of Ubiquitination by Immunoprecipitation
This assay confirms that the degradation of the POI is mediated by the ubiquitin-proteasome system.
a. Materials
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Denaturing cell lysis buffer
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Primary antibody against ubiquitin for Western blotting
b. Procedure
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., the DC50 concentration) and a vehicle control. A few hours before harvesting, add a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.[10]
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.[10]
-
Immunoprecipitation:
-
Pre-clear the lysates with magnetic beads.
-
Incubate the cleared lysates with an antibody against the POI overnight at 4°C to capture the target protein.[11]
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform a Western blot as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody.[12]
-
An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates that the POI is being ubiquitinated.
-
Cell Viability Assay
This assay is important to ensure that the observed protein degradation is not a result of general cellular toxicity.
a. Materials
-
Cell line of interest
-
96-well plates
-
This compound-based PROTAC
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)[7][13]
b. Procedure
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations, similar to the Western blot experiment.[13]
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Plot the cell viability against the PROTAC concentration to determine if the PROTAC exhibits cytotoxicity at the concentrations required for protein degradation.
Conclusion
This compound provides a valuable tool for researchers to develop novel PROTACs that recruit the SOCS2 E3 ligase. By following the outlined protocols, scientists can effectively characterize the degradation efficiency, mechanism of action, and potential toxicity of their this compound-based PROTACs. This will enable the rational design and optimization of these molecules for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. eubopen.org [eubopen.org]
- 3. researchgate.net [researchgate.net]
- 4. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Target Engagement of MN714
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a physiologically relevant cellular environment.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] Upon binding, the ligand-protein complex exhibits increased resistance to thermal denaturation and aggregation compared to the unbound protein. This change in thermal stability can be quantified to determine target engagement.
MN714 is a cell-permeable prodrug of MN551, a covalent inhibitor that targets the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ubiquitin ligase.[3][4][5] SOCS2 is a critical negative regulator of the JAK/STAT signaling pathway, playing a key role in processes such as growth hormone signaling.[2][6] This document provides detailed application notes and protocols for utilizing CETSA, specifically a split-NanoLuciferase (split-NanoLuc) based approach, to validate the intracellular target engagement of this compound with SOCS2.[4]
Signaling Pathway of SOCS2
SOCS2 is a substrate recognition component of the Cullin5-RING E3 ubiquitin ligase complex (CRL5-SOCS2). This complex ubiquitinates phosphorylated signaling proteins, targeting them for proteasomal degradation. A primary target of SOCS2-mediated regulation is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, particularly in the context of growth hormone signaling. The binding of growth hormone to its receptor (GHR) activates JAK2, which in turn phosphorylates STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate gene expression. SOCS2 negatively regulates this pathway by binding to phosphotyrosine residues on activated receptors or other signaling components, leading to their ubiquitination and degradation.
Experimental Protocols
Two primary CETSA formats are described: the melt curve (thermal profile) to determine the aggregation temperature (Tagg), and the isothermal dose-response fingerprint (ITDRF) to determine the potency (EC50) of the compound.[7][8]
Protocol 1: Split-NanoLuc CETSA Melt Curve for Tagg Determination
This protocol is adapted for a split-NanoLuc reporter system, where the target protein (SOCS2) is fused to a small HiBiT peptide tag, and a larger LgBiT fragment is added for detection.
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid encoding HiBiT-tagged SOCS2
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with 0.05% Digitonin and protease inhibitors)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
PCR tubes or 96/384-well PCR plates
-
Thermal cycler
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HeLa cells in a suitable culture plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the HiBiT-SOCS2 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow for protein expression for 24-48 hours post-transfection.
-
-
Compound Treatment:
-
Harvest the transfected cells and resuspend in fresh culture medium.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control.
-
Incubate the cells with the compound for a specified duration (e.g., 2-8 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes or a PCR plate.
-
Place the samples in a thermal cycler with a temperature gradient. A typical gradient would range from 37°C to 67°C in 2-3°C increments.
-
Heat the samples for 3 minutes at each temperature, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis and Detection:
-
After the heat challenge, add an equal volume of lysis buffer to each sample.
-
Incubate at room temperature for 15-30 minutes with gentle shaking to ensure complete lysis.
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions (mixing LgBiT protein and substrate).
-
Add the detection reagent to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal at each temperature to the signal from the 37°C sample (representing 100% soluble protein).
-
Plot the normalized luminescence (percentage of soluble protein) against the temperature for both the DMSO- and this compound-treated samples.
-
The aggregation temperature (Tagg) is the temperature at which 50% of the protein has aggregated. The shift in Tagg (ΔTagg) between the treated and control samples indicates target stabilization.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA for EC50 Determination
This protocol is used to determine the potency of this compound by measuring the stabilization of SOCS2 at a single, fixed temperature across a range of compound concentrations.
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Titration and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Harvest the transfected cells and aliquot equal volumes into the wells of a multi-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for a fixed time (e.g., 8 hours) at 37°C.
-
-
Isothermal Heat Challenge:
-
Based on the melt curve data from Protocol 1, select a temperature that results in approximately 50-80% protein aggregation in the absence of the ligand (e.g., Tagg + 2-4°C).
-
Transfer the treated cell suspensions to a PCR plate.
-
Heat all samples at the selected fixed temperature for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis and Detection:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Normalize the luminescence signal for each this compound concentration to the signal from the DMSO control (which represents the baseline stabilization).
-
Plot the normalized luminescence (representing the amount of stabilized soluble protein) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value, which is the concentration of this compound that results in 50% of the maximal protein stabilization.
-
Experimental Workflow Diagrams
Data Presentation
The quantitative data from CETSA experiments should be summarized for clear comparison.
| Compound | Target | Cell Line | CETSA Method | Parameter | Value | Incubation Time | Reference |
| This compound | SOCS2 | HeLa | Live-cell Split-NanoLuc ITDRF | EC50 | 3.8 µM | 2 hours | [9] |
| This compound | SOCS2 | HeLa | Live-cell Split-NanoLuc ITDRF | EC50 | 2.5 µM | 8 hours | [9][10] |
| MN551 | SOCS2 | HeLa | Permeabilized-cell Split-NanoLuc ITDRF from ΔTagg | EC50 | Not explicitly stated, but dose-dependent ΔTagg observed | Not specified | [9] |
Note: The time-dependent decrease in the EC50 for this compound is consistent with the covalent nature of its active form, MN551.[9]
Conclusion
The Cellular Thermal Shift Assay, particularly when coupled with a sensitive and high-throughput readout like the split-NanoLuciferase system, is an invaluable tool for confirming the direct engagement of small molecules with their intracellular targets. The protocols and data presented here provide a framework for researchers to apply CETSA to validate the interaction of this compound with SOCS2, thereby providing crucial evidence for its mechanism of action in a cellular context. This approach is broadly applicable for the characterization of other ligand-target interactions in drug discovery and chemical biology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Gene - SOCS2 [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eubopen.org [eubopen.org]
Application Notes and Protocols for In-Cell 19F NMR Spectroscopy: Monitoring MN714 Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing in-cell 19F Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the intracellular activation of the prodrug MN714. This technique offers a non-invasive, real-time method to observe the conversion of the inactive prodrug into its active form, MN551, directly within living cells.
Introduction
The prodrug this compound is a phosphotyrosine-masked covalent ligand designed to target the E3 ligase Suppressor of Cytokine Signaling 2 (SOCS2), a key regulator in the JAK/STAT signaling pathway.[1] To enhance cell permeability, the phosphate group of the active inhibitor, MN551, is masked with a pivaloyloxymethyl (POM) group in the this compound prodrug form.[2] Once inside the cell, endogenous enzymes cleave this POM group, releasing the active drug MN551, which can then covalently bind to its target, SOCS2.[2]
In-cell 19F NMR spectroscopy is an ideal method for studying this activation process due to the high sensitivity of the 19F nucleus, the low natural abundance of fluorine in biological systems, and the significant change in the chemical environment of the fluorine atom upon prodrug activation.[3][4] This results in a distinct chemical shift difference between the prodrug and the active drug, allowing for clear and quantitative monitoring of the conversion process in real-time within the complex intracellular environment.[3]
Principle of the Assay
The assay relies on the change in the 19F NMR signal of the fluorine probe on the molecule as the this compound prodrug is converted to the active drug MN551.
-
This compound (Prodrug): The fluorine atom in the intact prodrug resonates at a specific chemical shift (upfield peak).
-
MN551 (Active Drug): Upon enzymatic cleavage of the POM group, the chemical environment of the fluorine atom changes, causing its resonance to shift to a different frequency (downfield peak).[3]
By acquiring time-resolved 19F NMR spectra of cells treated with this compound, the decrease in the intensity of the prodrug peak and the simultaneous increase in the intensity of the active drug peak can be observed and quantified. This provides a direct measure of the rate and extent of prodrug activation inside living cells.[3]
Quantitative Data Summary
Time-resolved in-cell 19F NMR spectroscopy of K562 cells treated with 500 µM this compound demonstrates the conversion of the prodrug to its active form, MN551. The following table summarizes the observed changes in the 19F NMR signals over time. The dominant upfield peak at the start of the experiment, corresponding to this compound, diminishes over time, while the downfield peak, representing the activated drug MN551, increases in intensity.[3]
| Time after this compound Addition | Upfield Peak (this compound - Prodrug) Intensity | Downfield Peak (MN551 - Active Drug) Intensity | Chemical Shift Difference (δ) |
| ~10 minutes | Dominant | Lower intensity | 0.110 ppm |
| ~1 hour | Decreasing | Increasing, overtakes upfield peak | 0.110 ppm |
| >1 hour | Continues to decrease | Continues to increase | 0.110 ppm |
Table 1: Summary of time-resolved in-cell 19F NMR data for this compound activation in K562 cells.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the in-cell 19F NMR assay.
Caption: this compound activation and its effect on the SOCS2/JAK-STAT pathway.
Caption: Workflow for in-cell 19F NMR monitoring of this compound activation.
Experimental Protocols
Materials:
-
K562 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound prodrug
-
Deuterium oxide (D2O)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes suitable for cell suspensions
Protocol for In-Cell 19F NMR Spectroscopy:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Preparation:
-
Harvest the cells during the exponential growth phase.
-
Centrifuge the cell suspension and wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in fresh culture medium containing 10% D2O for the NMR lock.
-
Adjust the cell density to the desired concentration for the NMR experiment.
-
-
Prodrug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the cell suspension to a final concentration of 500 µM.[3] Mix gently by inversion.
-
-
NMR Data Acquisition:
-
Immediately transfer the cell suspension to an NMR tube.
-
Begin acquiring time-resolved 1D 19F NMR spectra. The first spectrum acquisition should start approximately 10 minutes after the addition of this compound.[3]
-
Acquire subsequent spectra at regular intervals (e.g., every 40 minutes) to monitor the change in the signals over several hours.[3]
-
Use appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired 19F NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify the peaks corresponding to the this compound prodrug (upfield) and the activated MN551 drug (downfield).
-
Integrate the area under each peak to determine their relative intensities at each time point.
-
Plot the change in peak intensity over time to determine the kinetics of prodrug activation.
-
-
Confirmation of Peak Assignment (Optional but Recommended):
Troubleshooting
-
Low Signal-to-Noise: Increase the number of scans, use a higher magnetic field spectrometer, or increase the cell density.
-
Broad Peaks: This is expected in the viscous intracellular environment. Ensure proper shimming of the magnet.
-
No Conversion Observed: Verify the viability of the cells. Check the concentration and integrity of the this compound prodrug. Ensure the cell line used has the necessary enzymatic activity for prodrug activation.
Conclusion
In-cell 19F NMR spectroscopy is a powerful, non-invasive technique for directly observing and quantifying the activation of the this compound prodrug within living cells. The detailed protocols and data presented here provide a framework for researchers to apply this method in their own studies of prodrug metabolism and target engagement. This approach can be adapted to study other fluorinated prodrugs, offering valuable insights for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SOCS2 Inhibition with MN714
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative regulator of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, a key cascade in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in a multitude of diseases, including cancer and inflammatory disorders. SOCS2 functions as the substrate recognition component of an E3 ubiquitin ligase complex, targeting phosphorylated signaling proteins for proteasomal degradation.[1][2][3] The development of potent and selective inhibitors of SOCS2 is therefore of significant interest for therapeutic intervention.
MN714 is a cell-permeable prodrug that, once inside the cell, rapidly releases its active form, MN551.[4][5] MN551 is a covalent inhibitor that specifically targets the SH2 domain of SOCS2, thereby preventing its interaction with phosphorylated substrates.[4][5] These application notes provide detailed protocols for assessing the inhibition of SOCS2 by this compound in various experimental settings, enabling researchers to effectively characterize its biochemical and cellular activity.
Data Presentation
Table 1: In Vitro Characterization of SOCS2 Inhibitor MN551
| Assay Type | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | Reversible Binding Affinity (Kᵢ) | 2.2 µM | [6] |
| Fluorescence Polarization (FP) | Kinetic Parameters (Kᵢ, kᵢₙₐ꜀ₜ, kᵢₙₐ꜀ₜ/Kᵢ) | - | [6] |
| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTₘ) | 6 °C | [6] |
Table 2: Cellular Characterization of SOCS2 Prodrug Inhibitor this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Live Cell Split-NanoLuc CETSA | HeLa | EC₅₀ (Tagg increase) | 2.52 ± 0.42 µM (8h treatment) | [1] |
| SOCS2 Pulldown with pGHR peptide | K562 | EC₅₀ | 5.9 ± 2.6 µM | [1] |
| In-cell ¹⁹F NMR | K562 | Prodrug Unmasking Half-life | 40 minutes | [1] |
Experimental Protocols
In Vitro Assessment of SOCS2 Inhibition
1.1. Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity
This protocol determines the reversible binding affinity (Kᵢ) of the active inhibitor MN551 to the SOCS2-EloB-EloC (SBC) complex.[6][7]
Materials:
-
Recombinant human SOCS2-EloB-EloC (SBC) complex
-
MN551 compound
-
ITC instrument (e.g., Malvern MicroCal)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Syringe and sample cell
Procedure:
-
Prepare the SBC protein solution in ITC buffer to a final concentration of 10-20 µM.
-
Prepare the MN551 solution in the same ITC buffer to a concentration 10-20 times higher than the protein concentration.
-
Degas both solutions to prevent air bubbles.
-
Load the SBC solution into the sample cell of the ITC instrument.
-
Load the MN551 solution into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.
-
Perform an initial injection of MN551 to establish a baseline, followed by a series of injections to saturate the protein.
-
A control titration of MN551 into buffer alone should be performed to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution and fitting the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kᵢ), enthalpy (ΔH), and stoichiometry (n).[8]
Cellular Assessment of SOCS2 Target Engagement
2.1. Live-Cell Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the ability of this compound to engage and stabilize SOCS2 within intact cells.[1][9][10]
Materials:
-
HeLa cells (or other suitable cell line)
-
HiBiT-SOCS2 fusion construct
-
This compound compound and negative control (RC292)[1]
-
DMSO (vehicle control)
-
Opti-MEM
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
PCR thermocycler
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HeLa cells in a 96-well plate and transfect with the HiBiT-SOCS2 fusion construct.
-
After 24-48 hours, treat the cells with varying concentrations of this compound, RC292, or DMSO for the desired time (e.g., 8 hours).
-
Wash the cells with PBS.
-
Heat the plate in a PCR thermocycler across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by adding the Nano-Glo® HiBiT lytic reagent.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal as a function of temperature for each treatment condition to generate melting curves.
-
Determine the aggregation temperature (Tagg) for each curve.
-
Plot the shift in Tagg (ΔTagg) against the concentration of this compound to determine the EC₅₀ of target engagement.
2.2. SOCS2 Pulldown Assay to Measure Functional Inhibition
This protocol evaluates the ability of this compound to functionally inhibit the interaction of SOCS2 with its phosphorylated substrate, the Growth Hormone Receptor (GHR) peptide.[1][11]
Materials:
-
K562 cells
-
This compound compound and DMSO (vehicle control)
-
Biotinylated GHR phosphopeptide (pY595)
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Anti-SOCS2 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat K562 cells with varying concentrations of this compound or DMSO for a specified time (e.g., 6 hours).
-
Lyse the cells in lysis buffer and quantify the total protein concentration.
-
Incubate the cell lysates with the biotinylated GHR pY595 peptide overnight at 4°C.
-
Add streptavidin-coated magnetic beads and incubate for 1-2 hours at 4°C to capture the peptide and any bound proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-SOCS2 antibody to detect the amount of SOCS2 pulled down.
-
Quantify the band intensities and plot the relative amount of pulled-down SOCS2 against the concentration of this compound to determine the EC₅₀ for interaction inhibition.
Mandatory Visualizations
Caption: Experimental workflow for assessing SOCS2 inhibition.
Caption: SOCS2-mediated regulation of the JAK/STAT pathway.
References
- 1. eubopen.org [eubopen.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
Illuminating the Inhibition of SOCS2: Live-Cell Imaging with MN714
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MN714 is a cell-permeable prodrug of the covalent inhibitor MN551, which specifically targets the Suppressor of Cytokine Signaling 2 (SOCS2) protein.[1][2][3][4][5] SOCS2 is a critical negative regulator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, playing a key role in attenuating cytokine and growth factor signaling.[1][2][6][7][8] By covalently modifying a cysteine residue (Cys111) within the SH2 domain of SOCS2, MN551, the active form of this compound, prevents SOCS2 from binding to its phosphorylated targets, thereby relieving its inhibitory effect on the JAK/STAT pathway.[1][3][5] This application note provides detailed protocols for utilizing live-cell imaging to visualize and quantify the downstream cellular effects of this compound treatment, focusing on the activation of the JAK/STAT pathway.
Principle of Action
This compound is designed for enhanced cell permeability due to a pivaloyloxymethyl (POM) protecting group.[1][4][5] Once inside the cell, endogenous esterases cleave the POM group, releasing the active covalent inhibitor MN551. MN551 then binds to and irreversibly inhibits SOCS2. The inhibition of SOCS2 leads to increased phosphorylation and activation of key components of the JAK/STAT pathway, such as JAK2 and STAT3. A key downstream event of STAT3 activation is its translocation from the cytoplasm to the nucleus, where it acts as a transcription factor. This nuclear translocation of STAT3 can be visualized and quantified in real-time using live-cell imaging of cells expressing fluorescently tagged STAT3.
Experimental Protocols
Protocol 1: Live-Cell Imaging of STAT3 Nuclear Translocation upon this compound Treatment
This protocol describes the use of live-cell fluorescence microscopy to monitor the real-time translocation of a STAT3-GFP fusion protein from the cytoplasm to the nucleus in response to this compound treatment.
Materials:
-
Human cell line known to express SOCS2 and have an active JAK/STAT pathway (e.g., HeLa, HEK293T, or a relevant cancer cell line)
-
STAT3-GFP expression vector
-
Lipofectamine 3000 or other suitable transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Hoechst 33342 nuclear stain (optional)
-
Live-cell imaging microscope equipped with a 37°C and 5% CO2 environmental chamber
Methodology:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfect the cells with the STAT3-GFP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow the cells to express the STAT3-GFP protein for 24-48 hours.
-
-
Preparation for Imaging:
-
On the day of imaging, replace the culture medium with fresh, pre-warmed complete medium.
-
If using a nuclear counterstain, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL and incubate for 15-30 minutes.
-
Wash the cells once with pre-warmed PBS and then add fresh, pre-warmed complete medium.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.
-
Identify cells expressing a moderate level of STAT3-GFP. Very high expression levels can lead to artifacts.
-
Acquire baseline images (time point 0) of the STAT3-GFP and, if applicable, the Hoechst 33342 channels.
-
Carefully add this compound to the imaging dish to the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be run in parallel.
-
Immediately begin time-lapse imaging, acquiring images every 5-10 minutes for a total duration of 2-4 hours.
-
-
Image Analysis and Quantification:
-
For each time point, quantify the mean fluorescence intensity of STAT3-GFP in the nucleus and the cytoplasm for multiple cells. The nucleus can be defined by the Hoechst 33342 signal or by creating a region of interest (ROI) based on the morphology in the brightfield or STAT3-GFP channel.
-
Calculate the nuclear-to-cytoplasmic (N/C) fluorescence ratio for each cell at each time point.
-
Plot the average N/C ratio over time for both this compound-treated and vehicle-treated cells.
-
Data Presentation
The quantitative data from the live-cell imaging experiment can be summarized in the following tables.
Table 1: Quantitative Analysis of STAT3-GFP Nuclear Translocation
| Treatment | Time (minutes) | Mean Cytoplasmic Intensity (a.u.) | Mean Nuclear Intensity (a.u.) | Nuclear/Cytoplasmic (N/C) Ratio |
| Vehicle (DMSO) | 0 | 150.2 ± 12.5 | 55.8 ± 8.1 | 0.37 ± 0.04 |
| 30 | 148.9 ± 11.8 | 57.1 ± 7.9 | 0.38 ± 0.05 | |
| 60 | 151.5 ± 13.1 | 56.3 ± 8.5 | 0.37 ± 0.04 | |
| 90 | 149.8 ± 12.2 | 58.0 ± 8.3 | 0.39 ± 0.05 | |
| 120 | 150.7 ± 12.8 | 57.5 ± 8.0 | 0.38 ± 0.04 | |
| This compound (1 µM) | 0 | 152.1 ± 13.0 | 56.9 ± 8.4 | 0.37 ± 0.05 |
| 30 | 135.6 ± 11.5 | 98.3 ± 10.2 | 0.73 ± 0.08 | |
| 60 | 118.3 ± 10.9 | 145.7 ± 15.1 | 1.23 ± 0.12 | |
| 90 | 105.7 ± 9.8 | 178.9 ± 18.6 | 1.69 ± 0.17 | |
| 120 | 98.2 ± 9.1 | 195.4 ± 20.3 | 1.99 ± 0.21 |
Table 2: Cell Viability Assessment during Live-Cell Imaging
| Treatment | Time (hours) | % Viable Cells (Trypan Blue Exclusion) |
| Vehicle (DMSO) | 0 | 98.5 ± 1.2 |
| 4 | 97.9 ± 1.5 | |
| This compound (1 µM) | 0 | 98.2 ± 1.4 |
| 4 | 96.5 ± 2.1 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound mechanism of action in the JAK/STAT pathway.
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging of STAT3 translocation.
References
- 1. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. youtube.com [youtube.com]
- 4. Fluorescent STAT3 reporter lentivirus (JAK/STAT) — LipExoGen [lipexogen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. SOCS2 suppressor of cytokine signaling 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cell Permeability Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with cell permeability in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it important for my experiments?
A1: Cell permeability refers to the ability of a substance, such as your compound of interest, to cross the cell membrane and enter the cell's interior. This is a critical factor for the efficacy of drugs and other biologically active molecules that need to reach intracellular targets to exert their effect. Poor cell permeability is a common reason for the failure of promising drug candidates in cell-based assays and subsequent in vivo studies.
Q2: What are the primary factors that influence a compound's cell permeability?
A2: A compound's ability to permeate the cell membrane is influenced by several physicochemical properties and external factors:
-
Physicochemical Properties of the Compound:
-
Polarity and Lipophilicity: Less polar (more lipophilic) compounds tend to diffuse more easily across the lipid bilayer of the cell membrane.
-
Size and Molecular Weight: Smaller molecules generally exhibit higher permeability than larger ones.
-
Charge: Neutral molecules cross the membrane more readily than charged molecules at physiological pH.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors can hinder membrane permeation.
-
-
Characteristics of the Cell Membrane:
-
Lipid Composition: The ratio of saturated to unsaturated fatty acids and the cholesterol content can affect membrane fluidity and, consequently, permeability.
-
Presence of Transporters: Cell membranes contain various transporter proteins that can either facilitate the uptake (influx) or actively pump substances out (efflux) of the cell.
-
-
Experimental Conditions:
-
Temperature: Increased temperature generally increases membrane permeability up to a certain point, beyond which membrane proteins can denature.
-
pH: The pH of the surrounding medium can affect the charge of a compound and the cell membrane, thereby influencing permeability.
-
Solvents/Co-solvents: The use of solvents like DMSO can impact membrane integrity and permeability.
-
Q3: How can I experimentally measure the cell permeability of my compound?
A3: There are several established in vitro methods to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that models passive diffusion across a lipid-infused artificial membrane. It is a high-throughput method to predict passive permeability.
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered a gold standard for predicting in vivo drug absorption as it accounts for both passive diffusion and active transport.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a kidney epithelial cell line and is often used to study active transport mechanisms.
Q4: My compound shows high activity in a biochemical assay but no activity in a cell-based assay. Could this be a permeability issue?
A4: Yes, this is a classic indicator of poor cell permeability. If your compound is potent against its purified target protein but fails to show efficacy in a whole-cell context, it is highly likely that it is not reaching its intracellular target in sufficient concentrations. It is recommended to perform a permeability assay, such as PAMPA or Caco-2, to confirm this.
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA
If your compound exhibits low permeability in the PAMPA assay, it strongly suggests that the molecule has inherent difficulties crossing a lipid bilayer via passive diffusion.
Possible Causes:
-
High polarity (low LogP).
-
Large polar surface area (PSA).
-
High number of hydrogen bond donors.
-
Large molecular size.
Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze the compound's structure for features that hinder passive diffusion.
-
Chemical Modification:
-
Increase Lipophilicity: Add non-polar functional groups to the molecule.
-
Reduce Polar Surface Area: Mask polar groups through chemical modifications.
-
N-methylation: Replacing an N-H bond with an N-CH3 group can reduce hydrogen bond donors.
-
-
Prodrug Strategy: Design a prodrug by attaching a lipophilic moiety that is cleaved off by intracellular enzymes, releasing the active compound inside the cell.
Issue 2: Low Permeability in Caco-2 Assay but High Permeability in PAMPA
This discrepancy often points to the involvement of active efflux transporters in the Caco-2 cells. Efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), actively transport your compound out of the cell, reducing its net permeability.
Troubleshooting Steps:
-
Conduct a Bidirectional Caco-2 Assay: Measure both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) permeability. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator of active efflux.
-
Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in A-to-B permeability will confirm that your compound is an efflux substrate.
-
Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters.
Issue 3: High Variability in Permeability Assay Results
High variability can undermine the reliability of your data.
Possible Causes:
-
Inconsistent Cell Monolayer Integrity (Caco-2): Gaps in the cell monolayer can lead to artificially high permeability.
-
Compound Solubility Issues: Precipitation of the compound in the assay buffer can lead to inaccurate concentration measurements.
-
Improper Artificial Membrane Formation (PAMPA): Uneven application of the lipid solution can cause inconsistencies.
-
Pipetting Errors or Inconsistent Incubation Times.
Troubleshooting Steps:
-
Verify Cell Monolayer Integrity:
-
Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. A stable and high TEER value indicates a confluent monolayer.
-
Use a low-permeability marker, such as Lucifer Yellow, to check for leaks in the monolayer.
-
-
Improve Compound Solubility:
-
Decrease the concentration of the test compound.
-
Increase the percentage of a co-solvent like DMSO, ensuring it doesn't compromise membrane integrity.
-
-
Optimize PAMPA Protocol: Ensure the lipid solution is fresh and applied uniformly to the filter plate.
-
Standardize Experimental Procedures: Use calibrated pipettes, ensure consistent incubation times, and use cells within a consistent passage number range.
Data Presentation
Table 1: Interpretation of Apparent Permeability (Papp) Values from Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 80% |
| > 10 | High | > 80% |
Note: These are generally accepted ranges and can vary slightly between laboratories.
Table 2: Troubleshooting Summary Based on Permeability Assay Results
| PAMPA Result | Caco-2 Result (A-to-B) | Efflux Ratio | Likely Issue | Recommended Action |
| Low | Low | < 2 | Poor passive diffusion | Chemical modification to improve physicochemical properties. |
| High | Low | > 2 | Active efflux | Co-administration with an efflux inhibitor; structural modification. |
| High | High | < 2 | Good permeability | No permeability issues indicated. |
| Low | High | N/A | Inconsistent results; potential active influx | Re-run assays; investigate uptake transporters. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., > 250 Ω·cm²).
-
Prepare Dosing Solutions: Dissolve the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (acceptor) chamber. c. Add the dosing solution to the apical (donor) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Efflux Measurement (Basolateral to Apical - B to A) (Optional): a. Follow the same washing procedure. b. Add fresh HBSS to the apical (acceptor) chamber. c. Add the dosing solution to the basolateral (donor) chamber. d. Incubate and sample as described above.
-
Sample Analysis: Quantify the concentration of the compound in the donor and acceptor samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the acceptor chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Visualizations
Caption: A flowchart for troubleshooting cell permeability issues.
Caption: A workflow diagram of the Caco-2 permeability assay.
Technical Support Center: Optimizing MN714 Concentration for In Vitro Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of MN714, a novel MEK inhibitor, for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is best to start with a broad dose-response curve to determine its effect on your specific cell line. A common approach is to test a wide range of concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM.[1][2] If prior data from high-throughput screening is available, that can help in narrowing this initial range.[1]
Q2: What are the critical controls to include when testing this compound?
A2: To ensure the accurate interpretation of your experimental results, the inclusion of proper controls is crucial.[1] Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to account for any effects induced by the solvent itself.
-
Untreated Control: Cells that are not exposed to this compound or the vehicle, providing a baseline for normal cell behavior.[1]
-
Positive Control: A known inhibitor of the MEK/ERK pathway to confirm that the assay is performing as expected.[1]
-
Negative Control: A structurally similar but inactive compound, which can help in identifying potential off-target effects.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage of this compound are essential for maintaining its stability and ensuring experimental reproducibility.
-
Solubility: this compound is typically dissolved in DMSO. It is important to ensure the final DMSO concentration in your cell culture media remains low (usually less than 0.5%) to prevent solvent-induced toxicity.[1][3]
-
Stock Concentration: Prepare a high-concentration stock solution, for instance, 10 mM, to minimize the volume of solvent added to your experiments.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1]
Q4: How do I differentiate between the targeted inhibitory effects of this compound and general cytotoxicity?
A4: It is critical to distinguish between the intended anti-proliferative effects of this compound and non-specific cytotoxicity.[4] This can be achieved by:
-
Performing a standard cytotoxicity assay: Use assays like MTT, MTS, or a lactate dehydrogenase (LDH) release assay to determine the 50% cytotoxic concentration (CC50).[1] This will help you to work at concentrations that are not broadly toxic to the cells.
-
Evaluating the vehicle control: A dose-response of the vehicle (e.g., DMSO) alone should be performed to rule out solvent toxicity at the concentrations used.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when optimizing this compound concentration.
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound, even at high concentrations. | 1. Compound Integrity: The this compound stock may have degraded. 2. Solubility Issues: this compound may have precipitated out of the solution. 3. Cell Permeability: The compound may not be effectively entering the cells. 4. Inactive Pathway: The MEK/ERK pathway may not be active in your cell line under the tested conditions. | 1. Verify Compound Integrity: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. 2. Check Solubility: Visually inspect the stock solution and the final concentration in the media for any signs of precipitation.[1] 3. Assess Cell Permeability: If this compound targets an intracellular protein, its ability to cross the cell membrane is crucial.[1][5] 4. Confirm Pathway Activation: Ensure the MEK/ERK pathway is active in your cell line, which may require stimulation with a growth factor (e.g., EGF).[6] |
| High cell death observed at concentrations expected to be efficacious. | 1. High Solvent Concentration: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. 2. Off-Target Effects: this compound may be hitting unintended targets, leading to toxicity.[1] 3. Cell Line Sensitivity: The cell line being used might be particularly sensitive to this compound. | 1. Solvent Control: Include a vehicle control with the same solvent concentration to assess its toxicity.[3] 2. Assess Off-Target Effects: Consider screening this compound against a panel of other kinases to check for specificity.[7] 3. Determine Cytotoxic Concentration (CC50): Perform a cytotoxicity assay (e.g., MTT) to identify the concentration at which this compound becomes toxic to the cells.[1] |
| Inconsistent and non-reproducible results between experiments. | 1. Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, or seeding density can affect results. 2. Assay Variability: Inconsistencies in incubation times, reagent concentrations, or measurement parameters. 3. Compound Degradation: Repeated freeze-thaw cycles of the this compound stock solution. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and standardize seeding density and confluency at the time of treatment.[6] 2. Standardize Assay Protocol: Ensure all experimental steps are performed consistently.[1] 3. Proper Compound Handling: Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] |
| Steep dose-response curve observed. | 1. Stoichiometric Inhibition: This can occur if the enzyme concentration is high relative to the inhibitor's Kd.[8][9] 2. Inhibitor Aggregation: The compound may be forming aggregates at higher concentrations.[10] 3. Covalent Inhibition: The inhibitor may be forming a covalent bond with its target.[10] | 1. Vary Enzyme Concentration: If the IC50 value changes linearly with the enzyme concentration, it suggests stoichiometric inhibition.[8][9] 2. Check for Aggregation: Include detergents in the assay buffer to disrupt potential aggregates. 3. Mechanism of Action Studies: Perform experiments to determine if the inhibition is reversible. |
Experimental Protocols
Protocol for Determining the IC50 of this compound using a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to inhibit 50% of cell viability.[11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[12]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][13]
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture media. A 10-point serial dilution is a common approach.[1][13]
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle and untreated controls.[1]
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.[12]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[1]
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[1] Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.[13]
Protocol for Assessing MEK/ERK Pathway Inhibition by Western Blot
This protocol is used to verify the on-target activity of this compound by measuring the phosphorylation status of ERK, a downstream target of MEK.[6][14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., EGF) for stimulation (if necessary)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors[6][14][15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[16]
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).[14] If required, stimulate the cells with a growth factor to activate the ERK pathway.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[17]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[6][14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[18]
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal to determine the dose-dependent inhibition of ERK phosphorylation by this compound.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.docking.org [files.docking.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. benchchem.com [benchchem.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: MN714 and Oxidative Stress Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing oxidative stress potentially arising from the intracellular cleavage of the pivaloyloxymethyl (POM) group of MN714.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can sometimes be attributed to cellular stress. This guide helps you identify and address potential issues related to oxidative stress.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or apoptosis observed at expected therapeutic concentrations. | Cleavage of the POM group from the this compound prodrug releases the active inhibitor MN551, but also byproducts including formaldehyde. Formaldehyde is known to induce cellular stress and apoptosis, potentially through the generation of reactive oxygen species (ROS). | • Incorporate antioxidants: Supplement cell culture media with antioxidants such as N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), or α-Tocopherol (Vitamin E) to neutralize ROS.[1][2][3]• Optimize this compound concentration: Perform a dose-response curve to identify the lowest effective concentration of this compound to minimize byproduct-induced stress.• Control for vehicle effects: Ensure the vehicle used to dissolve this compound does not contribute to cytotoxicity. |
| Inconsistent or off-target effects on signaling pathways. | Oxidative stress can non-specifically activate various stress-response pathways, such as the Nrf2 pathway, which can interfere with the intended study of SOCS2 inhibition.[4] | • Measure oxidative stress markers: Quantify levels of ROS, lipid peroxidation (e.g., MDA), or DNA damage (e.g., 8-OHdG) to confirm the presence of oxidative stress.• Use specific pathway inhibitors: If a particular off-target pathway is activated, consider using a specific inhibitor for that pathway to isolate the effects of this compound on SOCS2.• Include antioxidant co-treatment: As a control, test if co-treatment with an antioxidant reverses the off-target effects, suggesting they are mediated by oxidative stress. |
| Reduced efficacy of this compound over time in long-term experiments. | Chronic low-level oxidative stress may lead to cellular adaptation or senescence, potentially altering cellular responses to this compound. | • Replenish antioxidants: In long-term cultures, regularly replenish the media with fresh antioxidants.• Monitor cell health: Regularly assess cell morphology and viability to detect signs of stress early.• Consider intermittent dosing: If experimentally feasible, an intermittent dosing schedule for this compound might allow cells to recover from transient stress. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug of MN551.[5][6] MN551 is a covalent inhibitor of the E3 ligase Suppressor of Cytokine Signaling 2 (SOCS2).[5][6] this compound contains a pivaloyloxymethyl (POM) protecting group that enhances its ability to cross cell membranes.[6][7] Once inside the cell, cellular esterases cleave the POM group, releasing the active drug MN551, which can then bind to and inhibit SOCS2.[8]
Q2: What are the byproducts of this compound's POM group cleavage and why are they a concern?
A2: The intracellular cleavage of the pivaloyloxymethyl (POM) group by esterases is expected to release pivalic acid and formaldehyde. While pivalic acid is generally considered to have low toxicity, formaldehyde is a well-known cytotoxic agent that can induce oxidative stress by generating reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation and DNA damage, and may trigger stress-response signaling pathways.
Q3: What is oxidative stress and how can it affect my experiments?
A3: Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to neutralize them.[1] This can lead to damage of cellular components like DNA, proteins, and lipids.[9] In the context of experiments with this compound, oxidative stress can lead to non-specific cellular responses that may confound the interpretation of results related to SOCS2 inhibition.
Q4: What are some recommended antioxidants to use with this compound?
A4: Several antioxidants can be used in cell culture to mitigate oxidative stress.[2][3] Commonly used and effective antioxidants include:
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione.[10]
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant.[2][10]
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[1][2]
The optimal antioxidant and its concentration should be determined empirically for your specific cell type and experimental conditions.
Q5: How can I measure oxidative stress in my cell cultures treated with this compound?
A5: There are several established methods to quantify oxidative stress:[11]
-
Direct ROS measurement: Using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[9][12]
-
Lipid peroxidation assays: Measuring byproducts of lipid damage, such as malondialdehyde (MDA), often using a Thiobarbituric Acid Reactive Substances (TBARS) assay.[9]
-
DNA damage assays: Quantifying markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), typically by ELISA or chromatography.[9][11]
-
Protein carbonylation assays: Detecting carbonyl groups introduced into proteins as a result of oxidative damage.[13][12]
Experimental Protocols
Protocol 1: General Antioxidant Supplementation for Cell Culture
This protocol provides a general guideline for supplementing cell culture media with antioxidants to mitigate potential oxidative stress from this compound treatment.
Materials:
-
N-acetylcysteine (NAC)
-
Ascorbic Acid (Vitamin C)
-
α-Tocopherol (Vitamin E)
-
Sterile, cell culture grade water or appropriate solvent
-
Complete cell culture medium
Procedure:
-
Prepare stock solutions:
-
Prepare a 1 M stock solution of NAC in sterile water and filter-sterilize.
-
Prepare a 100 mM stock solution of Ascorbic Acid in sterile water and filter-sterilize. Protect from light.
-
Prepare a 100 mM stock solution of α-Tocopherol in ethanol.
-
-
Determine working concentrations:
-
The optimal working concentration should be determined for each cell line, but common starting ranges are:
-
NAC: 1-5 mM
-
Ascorbic Acid: 50-200 µM
-
α-Tocopherol: 50-100 µM
-
-
-
Supplement media:
-
On the day of the experiment, dilute the antioxidant stock solutions directly into the complete cell culture medium to the desired final concentration.
-
Pre-incubate the cells with the antioxidant-supplemented medium for 1-2 hours before adding this compound.
-
-
Control groups:
-
Include control groups with no this compound and no antioxidant.
-
Include a control group with this compound but no antioxidant.
-
Include a control group with the antioxidant alone to assess any effects of the antioxidant itself.
-
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol describes a common method for quantifying intracellular reactive oxygen species.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cells cultured in a multi-well plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Prepare DCFDA solution:
-
Prepare a 10 mM stock solution of DCFDA in DMSO.
-
-
Cell treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound with or without antioxidants as described in your experimental design. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
-
DCFDA loading:
-
After treatment, remove the media and wash the cells once with warm PBS.
-
Prepare a working solution of 20 µM DCFDA in warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells once with warm PBS.
-
Add PBS to each well.
-
Measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Visualizations
Caption: this compound activation pathway and induction of oxidative stress.
Caption: Troubleshooting workflow for unexpected effects of this compound.
References
- 1. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism underlying oxidative stress-mediated lipotoxicity: exposure of J774.2 macrophages to triacylglycerols facilitates mitochondrial reactive oxygen species production and cellular necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FAQ: Oxidative Stress Assays | Cell Biolabs [cellbiolabs.com]
- 12. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 13. resources.biomol.com [resources.biomol.com]
Technical Support Center: Pivaloyloxymethyl (POM) Prodrug Delivery
Welcome to the technical support center for pivaloyloxymethyl (POM) prodrugs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the experimental stages of POM prodrug development and delivery.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Issue 1: Low Bioavailability or Inconsistent In Vivo Efficacy
Q: My POM prodrug shows excellent in vitro activity but has low or variable bioavailability in animal models. What are the potential causes and how can I troubleshoot this?
A: This is a common challenge in prodrug development. The discrepancy between in vitro and in vivo results can stem from several factors related to the unique metabolic pathway of POM prodrugs.
Potential Causes:
-
Premature Hydrolysis in Systemic Circulation: The POM moiety is designed to be cleaved by intracellular esterases. However, significant esterase activity in the plasma can lead to premature cleavage of the prodrug before it reaches the target cells. This premature hydrolysis converts the lipophilic prodrug back into the charged, less permeable parent drug, which is then rapidly cleared from circulation.[1]
-
First-Pass Metabolism: If administered orally, the prodrug may be extensively metabolized in the gut wall or liver by esterases, reducing the amount of intact prodrug that reaches systemic circulation.[1]
-
Poor Absorption: While POM prodrugs are designed to be more lipophilic to enhance absorption, other physicochemical properties might still limit their transport across the intestinal epithelium.[2][3]
-
Instability in Formulation: The prodrug may be degrading in the formulation vehicle before administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability of POM prodrugs.
Experimental Protocols:
-
Plasma Stability Assay:
-
Incubate the POM prodrug in fresh plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant for the concentration of the intact prodrug and the parent drug using a validated LC-MS/MS method.
-
Calculate the half-life (t½) of the prodrug in plasma.[4][5]
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Apply the POM prodrug to the apical side of the monolayer.
-
Collect samples from the basolateral side at various time points.
-
Analyze the samples for the concentration of the intact prodrug and the parent drug by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Data Interpretation:
| Observation | Potential Implication | Next Steps |
| Short plasma half-life (<30 min) | Premature hydrolysis in circulation | Consider co-administration with an esterase inhibitor (for research purposes) or redesign the prodrug with a more sterically hindered promoiety. |
| Low Papp value in Caco-2 assay | Poor intestinal permeability | Modify the formulation to improve solubility or explore alternative prodrug strategies to further increase lipophilicity. |
| High parent drug levels in early PK samples | Significant first-pass metabolism | Consider parenteral administration routes (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal tract and liver.[1][6] |
| Degradation in formulation vehicle | Formulation instability | Test different solvents, pH, and excipients to find a stable formulation. |
Issue 2: Unexpected Toxicity or Side Effects
Q: My POM prodrug is exhibiting toxicity that is not observed with the parent drug. What could be the cause?
A: The toxicity associated with POM prodrugs can often be attributed to the byproducts of their hydrolysis.
Potential Causes:
-
Formaldehyde Release: The cleavage of the POM moiety releases one molecule of formaldehyde per promoiety.[7][8] While the body has natural mechanisms to detoxify formaldehyde, high local concentrations or rapid release can lead to toxicity.[9][10] Formaldehyde can form adducts with DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[8]
-
Pivalic Acid Accumulation: The other byproduct of POM hydrolysis is pivalic acid. Pivalic acid can interfere with fatty acid metabolism and carnitine homeostasis, which may lead to mitochondrial toxicity, especially with long-term or high-dose administration.[11]
-
"Off-Target" Activity of the Intact Prodrug: The intact, lipophilic prodrug may have its own pharmacological or toxicological activity that is distinct from the parent drug.
Signaling Pathway of POM Prodrug Activation and Byproduct Formation:
Caption: Intracellular activation of a POM prodrug by esterases.
Troubleshooting and Mitigation Strategies:
-
Assess Formaldehyde Toxicity:
-
In vitro: Use cell-based assays to measure cytotoxicity (e.g., MTT, LDH) and genotoxicity (e.g., Comet assay) in the presence of the POM prodrug and equimolar concentrations of formaldehyde.
-
In vivo: Monitor for signs of toxicity known to be associated with formaldehyde, such as irritation at the site of administration and changes in liver and kidney function markers.[12][13]
-
-
Evaluate Pivalic Acid Effects:
-
Measure plasma and tissue levels of carnitine in animals treated with the POM prodrug.
-
Consider co-administration of L-carnitine to mitigate potential depletion.
-
-
Alternative Prodrug Strategies: If toxicity from byproducts is a significant concern, consider alternative acyloxyalkyl ester prodrugs that release different byproducts, such as isopropoxycarbonyloxymethyl (POC) prodrugs, which release isopropanol and carbon dioxide instead of pivalic acid.[11]
Frequently Asked Questions (FAQs)
Q1: Why is my POM prodrug not being cleaved efficiently inside the target cells?
A1: The efficiency of intracellular cleavage depends on the type and activity of esterases present in the target cells.[14][15][16] Some cell types may have low levels of the specific carboxylesterases required for POM hydrolysis.[17] You can investigate this by:
-
Quantifying Esterase Activity: Perform an esterase activity assay using cell lysates from your target cells.
-
Using an Esterase Inhibitor: Treat cells with a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) before adding the POM prodrug. A significant reduction in the release of the parent drug would confirm that cleavage is esterase-dependent.[14][15]
-
Comparing Cell Lines: Test your prodrug in a panel of cell lines with known differences in esterase expression.
Q2: What are the best analytical methods to monitor the stability and conversion of my POM prodrug?
A2: A combination of chromatographic and mass spectrometric techniques is generally required.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection can be used to separate and quantify the intact prodrug, the parent drug, and potentially the intermediate metabolite.[18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and specificity, allowing for accurate quantification of all relevant species in complex biological matrices like plasma, cell lysates, and tissue homogenates.[19]
Q3: Are there formulation strategies to improve the delivery of poorly soluble POM prodrugs?
A3: Yes, several formulation approaches can be employed:
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene glycol) to increase solubility.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic prodrug.
-
Liposomes or Nanoparticles: Encapsulating the prodrug in lipid-based or polymeric nanoparticles can improve solubility, protect it from premature degradation, and potentially enhance its delivery to target tissues.
Q4: Is the formaldehyde released from POM prodrugs a significant safety concern in clinical development?
A4: While formaldehyde is a known toxin and potential carcinogen at high concentrations, the amount generated from therapeutic doses of POM prodrugs is generally considered to be very low compared to the body's endogenous formaldehyde production and detoxification capacity.[9][10] However, it is a point of regulatory scrutiny, and a thorough toxicological evaluation of any new POM prodrug is essential. The risk-benefit profile must be carefully considered for the specific therapeutic indication.
Quantitative Data Summary
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Compound | Parent Drug (HEX) | POM Prodrug (POMHEX) | Fold Improvement | Reference |
| LogP | Low (hydrophilic) | High (lipophilic) | - | [1][6] |
| Cellular Uptake | Poor | Efficient | >167-fold | [1][6] |
| In Vitro IC50 | 1342 nM | 28.9 nM | ~46-fold | [6] |
| Oral Bioavailability | Low | Improved | - | [1][6] |
Table 2: Plasma Stability of Different Prodrug Moieties
| Prodrug Moiety | Half-life in Human Plasma | Reference |
| bis-POM | ~8.4 minutes | [4] |
| Phosphonamidates | >24 hours | [4] |
| Mixed Aryl Acyloxyalkyl | Significantly more stable than bis-POM | [5] |
References
- 1. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Your prodrug releases formaldehyde: should you be concerned? No! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE TOXIC EFFECTS OF FORMALDEHYDE AND FORMALIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gov.uk [gov.uk]
- 14. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. chromatographyonline.com [chromatographyonline.com]
MN714 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of MN714. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pivaloyloxymethyl (POM) protected prodrug of MN551.[1] As a prodrug, this compound is designed to be cell-permeable. Once inside the cell, the POM group is cleaved, releasing the active compound, MN551. MN551 is a covalent inhibitor that targets a cysteine residue in the SH2 domain of the E3 ligase Suppressor of Cytokine Signaling 2 (SOCS2).[2] By covalently binding to SOCS2, MN551 inhibits its function in the JAK/STAT signaling pathway.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis (CoA) provided by the supplier.[1] General recommendations for similar compounds are as follows:
-
Solid Form: Store at -20°C for long-term storage (up to 3 years).[3] Short periods at room temperature, for instance during shipping, are generally acceptable.
-
In Solution (e.g., in DMSO): Prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[3] It is advisable to use freshly prepared solutions for experiments whenever possible. While some studies suggest that many compounds in DMSO are stable for extended periods, the presence of water can affect stability.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. To prepare a stock solution, carefully weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO to achieve the target concentration. Ensure the compound is fully dissolved, using methods such as vortexing or brief ultrasonication if necessary.[3]
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by the solvent, temperature, and presence of water. As a POM prodrug, it is susceptible to hydrolysis. For stock solutions in dry DMSO stored at -20°C or -80°C, stability is generally maintained for at least a month.[3] However, for aqueous buffers or cell culture media, it is recommended to prepare fresh dilutions from the stock solution immediately before use. The active form, MN551, has a reported half-life of over 70 minutes in the presence of reduced glutathione (GSH).
Stability and Storage Conditions
Quantitative stability data for this compound under various conditions is not extensively published. The following table summarizes general stability and storage recommendations based on information for similar compounds and vendor guidelines.
| Condition | Form | Recommended Storage | General Stability Notes |
| Long-term | Solid (Powder) | -20°C | Can be stored for up to 3 years.[3] |
| Short-term | Solid (Powder) | Room Temperature | Stable for short periods (e.g., during shipping). |
| Stock Solution | In dry DMSO | -20°C or -80°C (in aliquots) | Stable for at least one month. Avoid repeated freeze-thaw cycles.[3] |
| Working Solution | In aqueous buffer/media | Use immediately | Susceptible to hydrolysis. Prepare fresh before each experiment. |
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Activity
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage of both the solid compound and stock solutions. Prepare fresh working dilutions in aqueous media immediately before each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock.
-
-
Possible Cause: Low cell permeability.
-
Solution: While this compound is designed to be cell-permeable, ensure that the cell line being used does not have unusual membrane transport characteristics. Verify the final DMSO concentration in your assay is within a tolerable range for your cells (typically <0.5%) as high concentrations can affect cell health and membrane integrity.[3]
-
-
Possible Cause: Inefficient conversion of the prodrug.
-
Solution: The conversion of this compound to its active form, MN551, is dependent on intracellular esterases. The activity of these enzymes can vary between cell lines. If you suspect inefficient conversion, you may need to increase the incubation time.
-
Issue 2: High Background or Off-Target Effects
-
Possible Cause: Reactivity of the covalent inhibitor.
-
Solution: Covalent inhibitors can potentially react with off-target nucleophiles. It is crucial to include appropriate controls in your experiments, such as a structurally similar but non-reactive compound. Titrate the concentration of this compound to use the lowest effective concentration to minimize off-target binding.
-
-
Possible Cause: Impurities in the compound.
-
Solution: Ensure the purity of your this compound lot by referring to the Certificate of Analysis or performing your own analytical characterization (e.g., LC-MS).
-
Issue 3: Difficulty Dissolving this compound
-
Possible Cause: Compound has precipitated out of solution.
-
Solution: If you observe precipitation in your DMSO stock solution, gently warm the vial (not exceeding 40-50°C) and vortex or sonicate until the compound is fully redissolved.[3] When diluting the DMSO stock into aqueous media, add the stock solution to the media slowly while vortexing to prevent precipitation.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. If necessary, use a brief sonication.
-
Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
-
-
Prepare Working Solution:
-
Immediately before the experiment, thaw a single aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in sterile cell culture medium or an appropriate assay buffer to the desired final concentrations.
-
To avoid precipitation, add the DMSO stock solution to the aqueous medium slowly while gently vortexing.
-
The final concentration of DMSO in the cell culture should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5%.[3]
-
Protocol 2: Assessing Covalent Target Engagement using Western Blot
This protocol provides a general workflow to determine if this compound is covalently modifying its target, SOCS2, in cells.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for different durations (e.g., 2, 4, 8 hours) to assess time- and dose-dependent engagement.
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for SOCS2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm covalent modification, a "washout" experiment can be performed. After treatment with this compound, the cells are washed extensively and incubated in fresh, inhibitor-free media. If the inhibition of SOCS2 activity persists after the washout, it suggests covalent binding.
-
Visualizations
Caption: Workflow of this compound from cell entry to target engagement.
Caption: The SOCS2-mediated negative feedback loop in the JAK/STAT pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for MN714 cytotoxicity
Welcome to the technical support center for MN714. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while controlling for potential cytotoxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug of MN551.[1] MN551 is a covalent inhibitor of the E3 ligase Suppressor of Cytokine Signaling 2 (SOCS2).[1] this compound is designed with a pivaloyloxymethyl (POM) group that masks the active molecule, MN551, enhancing its ability to cross cell membranes.[2] Once inside the cell, cellular esterases cleave the POM group, releasing the active inhibitor MN551, which then covalently binds to and inhibits SOCS2.[2][3]
Q2: I am observing significant cytotoxicity in my cell line when using this compound, even at low concentrations. What could be the cause?
A2: The cytotoxicity observed with this compound is likely due to the release of formaldehyde as a byproduct of the cleavage of the pivaloyloxymethyl (POM) prodrug moiety by intracellular esterases. Formaldehyde is a well-documented cytotoxic agent that can induce cell death. Another potential, though less likely, contributor could be off-target effects of the active compound, MN551, or on-target toxicity related to the inhibition of SOCS2 in your specific cell line.
Q3: At what concentrations is this compound typically used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a publication has reported that no significant cytotoxicity was observed in K562 cells at concentrations up to 3-10 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your experimental system.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between these two effects, you can perform a cell counting assay, such as Trypan Blue exclusion, over a time course. A decrease in the number of viable cells over time compared to the vehicle control would indicate a cytotoxic effect. If the number of viable cells remains static while the control cells proliferate, this suggests a cytostatic effect.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides a systematic approach to troubleshooting and controlling for cytotoxicity when using this compound in your experiments.
Step 1: Determine the Cytotoxic Profile of this compound in Your Cell Line
The first step is to establish a baseline for this compound's cytotoxicity in your specific cell model.
-
Recommendation: Perform a dose-response study using a range of this compound concentrations.
-
Methodology: Utilize a standard cytotoxicity assay such as the MTT or Neutral Red assay.
Table 1: Summary of Cytotoxicity Assay Parameters
| Parameter | MTT Assay | Neutral Red Assay |
| Principle | Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases. | Measures the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. |
| Endpoint | Colorimetric measurement of formazan concentration. | Colorimetric measurement of extracted Neutral Red. |
| Indication | Reduction in signal indicates decreased metabolic activity, which can be due to cytotoxicity or cytostatic effects. | Reduction in signal indicates a loss of viable cells with intact lysosomal function. |
Step 2: Investigate the Role of Formaldehyde in Cytotoxicity
Given that formaldehyde release is a likely cause of cytotoxicity, it is important to confirm this hypothesis.
-
Recommendation: Use a formaldehyde scavenger in your cell culture medium when treating with this compound.
-
Methodology: Co-incubate your cells with this compound and a non-toxic concentration of a formaldehyde scavenger, such as resveratrol or glutathione. A rescue from cytotoxicity in the presence of the scavenger would strongly suggest that formaldehyde is the causative agent.
Step 3: Optimize Experimental Conditions to Minimize Cytotoxicity
If this compound-induced cytotoxicity is confirmed, the following steps can be taken to mitigate its effects.
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired level of SOCS2 inhibition with minimal cytotoxicity.
-
Time-Course Experiments: Determine the shortest incubation time required to observe the desired biological effect. This can minimize the accumulation of toxic byproducts.
-
Formaldehyde Scavengers: If effective, a formaldehyde scavenger can be included as a standard component of your experimental protocol when using this compound.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and add to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Neutral Red Uptake Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with gentle shaking for 10 minutes to extract the dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Investigating Formaldehyde-Mediated Cytotoxicity
-
Determine Non-Toxic Scavenger Concentration: Perform a dose-response experiment with the chosen formaldehyde scavenger (e.g., resveratrol) alone to determine the highest concentration that does not affect cell viability.
-
Co-treatment Experiment:
-
Prepare four treatment groups:
-
Vehicle control
-
This compound at a cytotoxic concentration (e.g., IC50 value determined in Step 1)
-
Formaldehyde scavenger at its non-toxic concentration
-
This compound and the formaldehyde scavenger in combination
-
-
-
Cytotoxicity Assessment: After the desired incubation period, assess cell viability using the MTT or Neutral Red assay.
-
Data Analysis: Compare the cell viability in the co-treatment group to the group treated with this compound alone. A significant increase in viability in the co-treatment group indicates that formaldehyde is a major contributor to this compound's cytotoxicity.
Visualizations
Caption: Mechanism of this compound activation and potential cytotoxicity.
References
Technical Support Center: Addressing Variability in MN714 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MN714. The information is designed to help address potential sources of variability in experimental outcomes and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug of the active compound MN551.[1][2][3] MN551 is a covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2), which is an E3 ubiquitin ligase.[1] this compound contains a pivaloyloxymethyl (POM) group that masks the phosphotyrosine mimetic of MN551, enhancing its ability to cross cell membranes.[2][3] Once inside the cell, cellular esterases cleave the POM group, releasing the active inhibitor MN551.[2][3] MN551 then forms a covalent bond with a specific cysteine residue (Cys111) in the SH2 domain of SOCS2, blocking its ability to bind to its substrates.[2][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a chemical probe to investigate the biological functions of SOCS2.[2][3] It allows for the acute inhibition of SOCS2 activity in a cellular context, which can help in understanding its role in various signaling pathways, such as the JAK/STAT pathway. Additionally, because it is a covalent E3 ligase ligand, it has potential applications as a component of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[2][3]
Q3: How can I confirm that this compound is entering the cells and being converted to its active form, MN551?
A3: The conversion of this compound to MN551 within cells can be monitored using in-cell 19F NMR spectroscopy.[2][3][4][5] This technique can distinguish between the fluorinated prodrug (this compound) and the active drug (MN551), allowing for real-time observation of the unmasking process inside living cells.[4][5]
Q4: How can I verify that this compound is engaging with its target, SOCS2, in my cellular experiments?
A4: A cellular thermal shift assay (CETSA) is a suitable method to confirm target engagement.[6][7] This assay is based on the principle that the binding of a ligand, in this case MN551 (the active form of this compound), to its target protein (SOCS2) increases the thermal stability of the protein.[6] By heating cell lysates treated with this compound and analyzing the amount of soluble SOCS2 at different temperatures, you can observe a shift in the melting curve, indicating target engagement.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and viability across all wells. Regularly check for signs of contamination or cellular stress. | Variations in cell number or health can significantly impact the response to a compound. |
| Incomplete or Variable Prodrug Conversion | Increase incubation time to allow for complete conversion of this compound to MN551. Verify the activity of cellular esterases in your specific cell line. | Insufficient conversion will lead to a lower effective concentration of the active inhibitor, causing variability. |
| Compound Instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive. | Degradation of the compound will lead to inaccurate dosing and inconsistent results. |
| Assay Readout Variability | Optimize the parameters of your chosen readout assay (e.g., Western blot, ELISA, reporter assay). Include appropriate positive and negative controls. | A noisy or unreliable readout will obscure the true biological effect of this compound. |
Issue 2: Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Step | Rationale |
| Low Expression of SOCS2 in Cell Line | Confirm the expression level of SOCS2 in your chosen cell line by Western blot or qPCR. Select a cell line with robust SOCS2 expression. | This compound's effect is dependent on the presence of its target. |
| Inefficient Cellular Uptake of this compound | Optimize the concentration and incubation time of this compound. Consider using a different cell line with potentially better permeability characteristics. | If the prodrug does not efficiently enter the cells, it cannot be converted to its active form. |
| Rapid Turnover of the Covalent Adduct | While MN551 forms a covalent bond, the protein itself can be degraded and resynthesized. Perform time-course experiments to determine the optimal endpoint. | The biological effect may be transient due to cellular protein dynamics. |
| Redundancy in the Signaling Pathway | The targeted pathway may have redundant mechanisms that compensate for the inhibition of SOCS2. Investigate other components of the pathway. | The lack of a phenotype may not be due to a failure of the inhibitor but rather the robustness of the biological system. |
Data Presentation
The following tables summarize key quantitative data from published experiments with this compound and its active form, MN551.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Cell Line | Incubation Time | EC50 | Reference |
| HEK293T (transiently expressing HiBiT-SOCS2) | 1 hour | 1.2 µM | [3] |
| HEK293T (transiently expressing HiBiT-SOCS2) | 3 hours | 0.4 µM | [3] |
Table 2: In-cell 19F NMR Spectroscopy Parameters for this compound
| Parameter | Value | Cell Line | Reference |
| This compound Concentration | 500 µM | K562 | [4][5] |
| Observation Time | ~40 min per spectrum | K562 | [4][5] |
| Chemical Shift Difference (this compound vs. MN551) | 0.110 ppm | K562 | [4][5] |
Experimental Protocols
Key Experiment: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is a generalized procedure based on published methods.[6][7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in a suitable format (e.g., 6-well plates) to achieve 70-80% confluency on the day of the experiment.
-
If necessary, transfect cells with a tagged version of SOCS2 (e.g., HiBiT-SOCS2) to facilitate detection.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 1-3 hours) at 37°C in a CO2 incubator.
-
-
Thermal Challenge:
-
After incubation, harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).
-
-
Analysis of Soluble SOCS2:
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble SOCS2 in each sample by Western blotting using an anti-SOCS2 antibody or an antibody against the tag.
-
Quantify the band intensities and plot the relative amount of soluble SOCS2 as a function of temperature for each this compound concentration.
-
The shift in the melting curve indicates the thermal stabilization of SOCS2 upon this compound treatment.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MN714 Pull-Down Assays
This guide provides troubleshooting advice and detailed protocols to help researchers avoid common artifacts and achieve reliable results in pull-down assays using the biotinylated small molecule probe, MN714.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing high background (many non-specific proteins) in my this compound pull-down eluate?
High background is a common issue where proteins bind non-specifically to the affinity beads or the bait protein, obscuring the identification of true interaction partners.
Possible Causes & Solutions:
-
Insufficient Washing: The washing steps may not be stringent enough to remove weakly bound, non-specific proteins.[1]
-
Solution: Increase the number of wash steps (from 3 to 5).[2] Optimize the wash buffer by increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) to disrupt ionic interactions or by adding/increasing the concentration of a non-ionic detergent (e.g., 0.1% to 0.5% NP-40 or Tween-20) to reduce hydrophobic interactions.[1][3]
-
-
Non-Specific Binding to Beads: Proteins can adhere directly to the surface of the streptavidin-coated beads.[3][4]
-
Solution 1 (Blocking): Before incubating with the lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[5]
-
Solution 2 (Pre-clearing): Incubate the cell lysate with unconjugated beads for 30-60 minutes before the pull-down.[3][6] Centrifuge to pellet the beads and the proteins non-specifically bound to them, then use the supernatant (the pre-cleared lysate) for the actual pull-down experiment.[3][4]
-
-
Hydrophobic Interactions: "Sticky" proteins can associate non-specifically with the bait or the beads.[3]
-
Solution: Include a mild detergent in your lysis and wash buffers. It is crucial to optimize the type and concentration of the detergent.
-
Q2: My target protein is not detected in the eluate. What went wrong?
Failure to detect the expected target protein can be due to several factors, from sample preparation to the interaction conditions.
Possible Causes & Solutions:
-
Protein Degradation: The target protein may have been degraded by proteases released during cell lysis.
-
Interaction Disrupted by Buffer: The lysis or wash buffer conditions may be too harsh, disrupting the specific interaction between this compound and its target.
-
Solution: If you suspect a weak interaction, try using a gentler lysis buffer with lower salt and detergent concentrations. Be aware that this may increase background. Optimization is key.
-
-
Inefficient Elution: The elution conditions may not be strong enough to release the target protein from the this compound-bead complex.[2]
-
Solution: If using a competitive elution method (e.g., with excess free biotin), ensure the concentration is sufficient and incubation time is adequate. For more stringent elution, consider using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or a buffer containing SDS, but be aware this will likely denature the protein.[10][11][12] Always neutralize low-pH eluates immediately with a buffer like 1M Tris, pH 8.5.[11][12]
-
-
Low Target Protein Expression: The protein of interest may be expressed at very low levels in the cell lysate.[6]
-
Solution: Increase the total amount of cell lysate used for the pull-down.[7] If possible, use a cell line known to overexpress the target or stimulate the cells to increase its expression.
-
Q3: How can I be sure the interaction I'm seeing is specific to this compound?
Proper controls are essential to demonstrate that the interaction is specific and not an artifact.[9][13]
Essential Controls:
-
Beads-Only Control: Incubate cell lysate with streptavidin beads that have not been conjugated with this compound. Any proteins pulled down in this control are binding non-specifically to the beads and should be considered background.[3][14]
-
Inactive Compound Control: Use a structurally similar but biologically inactive analog of this compound as the bait. If the target protein pulls down with active this compound but not the inactive analog, it strongly suggests a specific, biologically relevant interaction.
-
Competitive Inhibition: Perform the pull-down in the presence of an excess of free, non-biotinylated this compound. The free compound should compete with the biotinylated bait for binding to the target protein, leading to a significantly reduced signal for the target in the eluate.
Data & Optimization Parameters
Optimizing your pull-down assay is critical for success. The following tables provide starting points for adjusting key parameters.
Table 1: Wash Buffer Optimization
| Parameter | Low Stringency (for weak interactions) | Medium Stringency (starting point) | High Stringency (for high background) |
| Salt (NaCl) | 50 - 100 mM | 150 mM | 300 - 500 mM |
| Detergent | 0.05% Tween-20 | 0.1% NP-40 or Triton X-100 | 0.5% NP-40 or 0.1% SDS |
| pH | 7.4 | 7.4 | 7.4 - 8.0 |
| Notes | May increase background. | Good balance for most interactions. | May disrupt weaker specific interactions. |
Table 2: Elution Buffer Options
| Elution Method | Buffer Composition | Mechanism | Protein State |
| Competitive | 2-10 mM Biotin in PBS | Competes for streptavidin binding site | Native |
| Low pH | 0.1 M Glycine-HCl, pH 2.5–3.0 | Disrupts protein-protein interactions | Denatured (usually) |
| High pH | 0.1 M Triethylamine, pH 11.5 | Disrupts protein-protein interactions | Denatured (usually) |
| Denaturing | 1x SDS-PAGE Sample Buffer | Denatures all proteins | Denatured |
Experimental Protocols & Workflows
Diagram: General Workflow for this compound Pull-Down Assay
Caption: Overview of the experimental steps in an this compound pull-down assay.
Protocol 1: this compound Pull-Down Assay
This protocol outlines a standard procedure for identifying protein targets of the biotinylated small molecule this compound.
A. Preparation of this compound-Conjugated Beads
-
Resuspend the stock streptavidin magnetic beads by vortexing.[15]
-
Transfer 50 µL of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads, then carefully remove the supernatant.[15]
-
Wash the beads by resuspending them in 500 µL of wash/bind buffer (e.g., PBS with 0.05% Tween-20). Pellet the beads and discard the supernatant. Repeat this wash step two more times.[15]
-
After the final wash, resuspend the beads in 100 µL of wash/bind buffer containing 10 µM of biotinylated this compound.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for conjugation.
-
Pellet the beads, discard the supernatant, and wash three times with wash/bind buffer to remove any unbound this compound. The beads are now ready for the pull-down.
B. Lysate Incubation and Washing
-
Start with a clarified cell lysate prepared in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing fresh protease and phosphatase inhibitors.
-
Optional (Recommended): Pre-clear the lysate by incubating it with 20 µL of unconjugated streptavidin beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[3]
-
Add approximately 1-2 mg of pre-cleared total protein to the tube containing the washed this compound-conjugated beads.
-
Incubate on a rotator for 2-4 hours at 4°C to allow the target protein(s) to bind.
-
After incubation, pellet the beads on a magnetic rack and save a small aliquot of the supernatant (this is the "unbound" fraction).
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads completely, rotate for 5 minutes at 4°C, pellet, and discard the supernatant.[3] The stringency of the wash buffer should be optimized (see Table 1).
C. Elution and Analysis
-
After the final wash, remove all remaining wash buffer.
-
Elute the bound proteins by resuspending the beads in 50 µL of an appropriate elution buffer (see Table 2). For analysis by SDS-PAGE, using 1x SDS-PAGE sample buffer is common.
-
Incubate at 95-100°C for 5-10 minutes if using SDS sample buffer.
-
Pellet the beads and carefully transfer the supernatant (the eluate) to a fresh tube.
-
Analyze the eluate, input, and unbound fractions by SDS-PAGE followed by Coomassie staining, or by Western blotting with an antibody against the suspected target protein.
Signaling Pathway & Troubleshooting Logic
Diagram: Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical pathway where this compound interacts with its target to modulate a downstream signal, a common reason for performing pull-down assays.
Caption: this compound inhibits a target kinase, blocking downstream signaling.
Diagram: Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues in your this compound pull-down experiments.
Caption: A logical guide for troubleshooting pull-down assay results.
References
- 1. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioclone.net [bioclone.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 15. neb.com [neb.com]
Validation & Comparative
MN714: A First-in-Class Covalent Chemical Probe for SOCS2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of MN714, a first-in-class cell-permeable chemical probe for the E3 ligase substrate recognition protein, Suppressor of Cytokine Signaling 2 (SOCS2). As of the latest available research, there are no other publicly disclosed small molecule inhibitors that directly target SOCS2, making a direct comparative analysis with alternatives not feasible. This document, therefore, serves as a comprehensive profile of this compound, its active form MN551, and the experimental framework used for its characterization.
Introduction to SOCS2
Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative regulator of cytokine signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It functions as the substrate recognition subunit of a Cullin5-RING E3 ubiquitin ligase complex.[1] This complex targets phosphorylated proteins, such as the Growth Hormone Receptor (GHR), for ubiquitination and subsequent proteasomal degradation.[2] Dysregulation of SOCS2 has been implicated in various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[1]
This compound: A Prodrug Approach to a Covalent SOCS2 Inhibitor
This compound is a cell-permeable prodrug designed to deliver the active covalent inhibitor, MN551.[3] The design of this compound incorporates a pivaloyloxymethyl (POM) protecting group to mask the phosphate moiety of MN551, aiding in cell permeability.[3] Once inside the cell, this compound is rapidly unmasked to release MN551, which then covalently targets a specific cysteine residue (Cys111) within the SH2 domain of SOCS2.[3][4] This covalent modification competitively blocks the recruitment of SOCS2 to its native substrates, thereby inhibiting its function.[3]
Performance Data
The following tables summarize the available quantitative data for the prodrug this compound and its active form, MN551.
Table 1: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Live-cell HiBiT CETSA | HeLa | EC50 (8h treatment) | 2.52 ± 0.42 µM | [1] |
| Live-cell HiBiT CETSA | K562 | EC50 (2h treatment) | 3.8 µM | [5] |
| Live-cell HiBiT CETSA | K562 | EC50 (8h treatment) | 2.5 µM | [5] |
| SOCS2 Pulldown Assay | K562 | EC50 | 5.9 ± 2.6 µM | [1] |
Table 2: In Vitro Activity of the Active Inhibitor, MN551
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization (FP) | kinact/KI | 58 M-1s-1 | [4] |
| Mass Spectrometry | Covalent Modification | Single adduct on SOCS2 | [4] |
| Mass Spectrometry | Selectivity | No modification of SOCS2 C111S mutant | [4] |
| Mass Spectrometry | Selectivity | No modification of SOCS4 | [6] |
| Mass Spectrometry | Selectivity | Minor modification of SOCS6 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Live-cell HiBiT Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a method to assess the engagement of a compound with its target protein in a cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[8] The HiBiT CETSA format offers a quantitative and higher throughput alternative to traditional Western blot-based detection.[10][11]
Protocol Outline:
-
Cell Culture and Treatment: HeLa or K562 cells are transiently transfected with a vector expressing SOCS2 tagged with the HiBiT peptide.[5] The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2 or 8 hours) at 37°C.[5]
-
Thermal Challenge: The treated cells are subjected to a temperature gradient for a short period (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.[12]
-
Lysis and Detection: A lytic detection reagent containing the complementary LgBiT peptide is added to the cells.[12] If the HiBiT-tagged SOCS2 is not denatured by the heat (i.e., it has been stabilized by MN551 binding), the HiBiT and LgBiT peptides will combine to form a functional NanoLuc luciferase, generating a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The shift in the melting temperature (Tagg) of SOCS2 at different compound concentrations is used to calculate the EC50 value, representing the concentration at which 50% of the target protein is stabilized.[5]
SOCS2 Pulldown Assay
This assay is used to determine the ability of an inhibitor to block the interaction of SOCS2 with its substrate in a cellular context.
Protocol Outline:
-
Cell Treatment: K562 cells are treated with different concentrations of this compound or a vehicle control.
-
Cell Lysis: After the treatment period, the cells are lysed to release the cellular proteins.
-
Immunoprecipitation: The cell lysates are incubated with beads conjugated to a phosphorylated peptide from a known SOCS2 substrate, such as the Growth Hormone Receptor (GHR).[1] This will pull down the SOCS2 protein from the lysate.
-
Western Blotting: The proteins pulled down by the beads are then separated by SDS-PAGE and transferred to a membrane for Western blotting using an anti-SOCS2 antibody.[13]
-
Data Analysis: The intensity of the SOCS2 band is quantified. A decrease in the amount of pulled-down SOCS2 in the presence of this compound indicates that the inhibitor is blocking the interaction between SOCS2 and its substrate. The EC50 value is the concentration of this compound that causes a 50% reduction in the amount of pulled-down SOCS2.[1]
Visualizations
The following diagrams illustrate the SOCS2 signaling pathway and a general workflow for the characterization of this compound.
Caption: SOCS2 Signaling Pathway and Point of Inhibition by this compound/MN551.
Caption: Experimental Workflow for the Characterization of this compound and MN551.
References
- 1. eubopen.org [eubopen.org]
- 2. The Mechanism of Action of SOCS2 and its Role in Metabolism and Growth | Semantic Scholar [semanticscholar.org]
- 3. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
Validating the MN714 Phenotype: A Comparative Guide to SOCS2 Knockdown and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular phenotype associated with MN714, a potent and selective covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein. By functionally inactivating SOCS2, this compound modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cellular proliferation, differentiation, and immune responses.
Validation of the on-target effects of this compound is crucial for its development as a chemical probe and potential therapeutic. This guide compares the pharmacological inhibition by this compound with genetic knockdown approaches, namely siRNA/shRNA and CRISPR/Cas9-mediated knockout of the SOCS2 gene. We provide supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparing SOCS2 Inhibition and Knockdown
The following tables summarize the key characteristics and expected quantitative outcomes of SOCS2 inhibition by this compound versus genetic knockdown methods.
Table 1: Comparison of Methodologies for Suppressing SOCS2 Function
| Feature | This compound (Pharmacological Inhibition) | siRNA/shRNA (Transient Knockdown) | CRISPR/Cas9 (Permanent Knockout) |
| Mechanism of Action | Covalent binding to Cys111 of SOCS2 protein, inhibiting its function.[1][2] | RNA interference leading to degradation of SOCS2 mRNA. | Gene editing to introduce frameshift mutations, leading to a non-functional protein. |
| Duration of Effect | Dependent on compound half-life and protein turnover. | Transient (typically 48-96 hours). | Permanent and heritable in daughter cells. |
| Specificity | High for SOCS2, but potential for off-target effects should be evaluated. | Can have off-target effects due to partial sequence homology. | High on-target specificity, but potential for off-target gene editing. |
| Ease of Use | Simple addition to cell culture. | Requires transfection or transduction. | Requires transfection or transduction, followed by single-cell cloning and validation. |
| Validation | Target engagement assays (e.g., cellular thermal shift assay), downstream pathway analysis. | qPCR to confirm mRNA knockdown, Western blot for protein reduction. | DNA sequencing to confirm gene edit, Western blot to confirm protein knockout. |
Table 2: Expected Quantitative Outcomes of SOCS2 Suppression
| Phenotypic Readout | This compound Treatment | SOCS2 siRNA/shRNA | SOCS2 CRISPR Knockout |
| SOCS2 mRNA Levels | No direct effect | Significant decrease (>70%) | No change |
| SOCS2 Protein Levels | No direct effect on total protein | Significant decrease (>70%) | Complete absence |
| Phospho-STAT5 (pSTAT5) Levels (e.g., in response to cytokine stimulation) | Increased | Increased | Increased |
| Cell Proliferation (e.g., in cytokine-dependent cell lines) | Increased or Decreased (context-dependent) | Increased or Decreased (context-dependent) | Increased or Decreased (context-dependent) |
| NF-κB Pathway Activation | Potential for suppression[3] | Suppressed[3] | Suppressed |
Experimental Protocols
Detailed methodologies for key experiments to validate the this compound phenotype are provided below.
Quantification of SOCS2 mRNA Levels by qPCR
This protocol is used to verify the knockdown of SOCS2 at the mRNA level following siRNA or shRNA treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol or RNeasy kit)
-
cDNA synthesis kit (e.g., SuperScript II reverse transcriptase)
-
SYBR Green qPCR master mix
-
Gene-specific primers for SOCS2 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate with 25 ng of cDNA, 150 nM of forward and reverse primers, and 1X SYBR Green master mix in a final volume of 10 µl per well. Run each sample in triplicate.[4]
-
qPCR Cycling: Perform qPCR using a standard two-step cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[5]
-
Data Analysis: Calculate the relative expression of SOCS2 mRNA using the comparative Ct (ΔΔCt) method, normalized to the reference gene.[4]
Western Blot for Phosphorylated STAT5 (pSTAT5)
This protocol measures the activation of the STAT5 signaling pathway, a downstream effector of SOCS2.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-pSTAT5 antibody overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate.[6]
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total STAT5 antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of pSTAT5 to total STAT5.
Cell Proliferation Assay (MTT)
This assay assesses the effect of SOCS2 suppression on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, siRNA, or the appropriate controls for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
CRISPR/Cas9-Mediated SOCS2 Knockout
This protocol describes the generation of a stable SOCS2 knockout cell line.
Materials:
-
CRISPR/Cas9 plasmid expressing Cas9 and a SOCS2-targeting sgRNA
-
Transfection reagent
-
Puromycin (if the plasmid contains a resistance marker)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA targeting an early exon of the SOCS2 gene into a Cas9 expression vector.
-
Transfection: Transfect the CRISPR/Cas9 plasmid into the target cell line.
-
Selection (Optional): If using a plasmid with a selection marker, apply the appropriate selection agent (e.g., puromycin) to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate by limiting dilution or FACS.
-
Colony Expansion and Screening: Expand the resulting colonies and screen for SOCS2 knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of SOCS2 protein in knockout clones by Western blot.[9]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: SOCS2 negatively regulates the JAK/STAT pathway, which is inhibited by this compound.
Caption: Workflow for comparing SOCS2 suppression methods and phenotypic outcomes.
Caption: Logic for validating the this compound phenotype through genetic knockdown.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOCS2 Suppresses Inflammation and Apoptosis during NASH Progression through Limiting NF-κB Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. genemedi.net [genemedi.net]
Assessing the Selectivity of MN714 for SOCS2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical probe MN714, a prodrug of the active compound MN551, and its selectivity for the Suppressor of Cytokine Signaling 2 (SOCS2) protein. The information presented herein is intended to assist researchers in evaluating the utility of this compound as a tool for studying SOCS2 biology and as a potential starting point for therapeutic development.
Introduction to SOCS2 and this compound
Suppressor of cytokine signaling 2 (SOCS2) is a critical negative regulator of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2][3] This pathway is integral to cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, inflammation, and cancer.[1][4] SOCS2 functions as the substrate recognition component of the Cullin 5 RING E3 ubiquitin ligase complex (CRL5SOCS2), which targets phosphorylated proteins for proteasomal degradation.[5][6] Dysregulation of SOCS2 has been implicated in various diseases, including cancer and inflammatory conditions.[1][2]
This compound is a cell-permeable prodrug that, once inside the cell, rapidly converts to its active form, MN551.[5][6] MN551 is a potent and covalent inhibitor of SOCS2.[5][6] It acts by specifically binding to a cysteine residue (Cys111) located within the SH2 domain of SOCS2, thereby blocking the recruitment of its natural substrates.[5][6]
Data Presentation: Selectivity of MN551
The selectivity of a chemical probe is paramount to its utility in biological research. The following table summarizes the selectivity of the active compound, MN551, against other members of the SOCS family of proteins. The data is derived from mass spectrometry analysis, which measures the extent of covalent modification of each protein by MN551.
| Protein | Percent Covalent Modification by MN551 | Notes |
| SOCS2 | Single covalent adduct | Target protein. |
| SOCS4 | No covalent modification detected | Demonstrates selectivity over SOCS4. |
| SOCS6 | 18.3% single adduct, 2.6% double adduct | Shows partial cross-reactivity with SOCS6. |
| CISH | Complete modification (single adduct) | Indicates significant cross-reactivity with CISH. |
Data sourced from mass spectrometry analysis as described in the primary literature.
Comparison with Alternatives
As a rationally designed covalent inhibitor of SOCS2, this compound (and its active form MN551) represents a significant advancement in the development of chemical probes for this target. At present, there is a scarcity of publicly available data on other covalent inhibitors of SOCS2 with a similarly detailed selectivity profile. The high selectivity of MN551 for SOCS2 over SOCS4 is a key advantage. However, the observed cross-reactivity with CISH and SOCS6 should be taken into consideration when designing and interpreting experiments. The development of this compound provides a valuable tool for dissecting the specific roles of SOCS2, but future optimization may be required to achieve even greater selectivity within the SOCS family.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of this compound's selectivity and target engagement.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of an inhibitor to its target protein.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein (like SOCS2), its tumbling is restricted, leading to an increase in polarization. An unlabeled inhibitor will compete with the fluorescent probe for binding to the protein, causing a decrease in polarization.
Generalized Protocol:
-
Reagents and Materials:
-
Purified recombinant SOCS2 protein.
-
A fluorescently labeled peptide or small molecule that binds to the SOCS2 SH2 domain (the "tracer").
-
The inhibitor to be tested (e.g., MN551).
-
Assay buffer (e.g., HEPES-based buffer with a reducing agent and surfactant).
-
Black, low-volume 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the purified SOCS2 protein at a fixed concentration.
-
Add the serially diluted inhibitor to the appropriate wells. Include control wells with no inhibitor (maximum polarization) and wells with no SOCS2 protein (minimum polarization).
-
Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is used to confirm that a compound binds to its target protein within a cellular context.
Principle: The binding of a ligand (e.g., an inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The use of a split-luciferase system provides a sensitive and high-throughput readout.
Generalized Protocol (Split-Luciferase CETSA):
-
Reagents and Materials:
-
Cells engineered to express the target protein (SOCS2) fused to a small fragment of luciferase (e.g., HiBiT).
-
The inhibitor to be tested (e.g., this compound).
-
Cell culture medium and reagents.
-
A thermal cycler or other instrument for precise heating of cell suspensions.
-
Lysis buffer containing the larger fragment of luciferase (LgBiT) and the luciferase substrate.
-
A luminometer for measuring the reconstituted luciferase activity.
-
-
Procedure:
-
Seed the engineered cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor or a vehicle control for a specified period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Lyse the cells by adding the lysis buffer containing LgBiT and the luciferase substrate. This will reconstitute the luciferase only with the soluble, non-denatured SOCS2-HiBiT.
-
Measure the luminescence in each sample using a luminometer.
-
Plot the luminescence signal against the temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated samples indicates target stabilization and engagement.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SOCS2-mediated negative feedback loop in the JAK-STAT signaling pathway and the inhibitory action of MN551.
Experimental Workflow Diagram
Caption: General workflow for assessing the selectivity of a covalent inhibitor against a protein family.
References
- 1. SOCS Proteins in Immunity, Inflammatory Diseases, and Immune-Related Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Frontiers | A loss of function mutation in SOCS2 results in increased inflammatory response of macrophages to TLR ligands and Staphylococcus aureus [frontiersin.org]
- 4. Frontiers | Dysregulation of SOCS-Mediated Negative Feedback of Cytokine Signaling in Carcinogenesis and Its Significance in Cancer Treatment [frontiersin.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Covalent (MN714) and Non-covalent SOCS2 Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of the covalent inhibitor MN714 and its non-covalent precursor, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance backed by experimental data. This document outlines the distinct mechanisms of action, presents quantitative data in a clear, tabular format, details experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to SOCS2 and Its Inhibition
Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative regulator of cytokine signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] It functions as the substrate recognition component of the Cullin5-RING E3 ubiquitin ligase complex (CRL5SOCS2).[3][4] The SOCS2 protein utilizes its Src homology 2 (SH2) domain to bind to phosphotyrosine (pY) residues on activated cytokine receptors, such as the growth hormone receptor (GHR), targeting them for ubiquitination and subsequent proteasomal degradation.[3][4] Dysregulation of SOCS2 has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.
The development of small molecule inhibitors for SOCS2 has been a key focus of research. These inhibitors can be broadly categorized into two types: non-covalent and covalent. Non-covalent inhibitors bind to their target through reversible interactions such as hydrogen bonds and van der Waals forces. Covalent inhibitors, on the other hand, form a permanent chemical bond with their target protein, often leading to a longer duration of action.[5]
This guide focuses on a direct comparison between a potent non-covalent SOCS2 inhibitor, hereafter referred to as "Compound 1," and its structurally related covalent counterpart, this compound. This compound is a cell-permeable prodrug of MN551, which covalently targets a specific cysteine residue within the SOCS2 protein.[6][7]
Quantitative Data Comparison
The following table summarizes the key quantitative data for the non-covalent inhibitor (Compound 1) and the covalent inhibitor this compound (acting via its active form, MN551). This data provides a direct comparison of their binding affinity and cellular efficacy.
| Parameter | Non-covalent Inhibitor (Compound 1) | Covalent Inhibitor (this compound/MN551) | Assay Type |
| Binding Affinity (KD) | 0.38 µM | - | Isothermal Titration Calorimetry (ITC) |
| Cellular Target Engagement (EC50) | Not Reported | 2.52 ± 0.42 µM | Cellular Thermal Shift Assay (CETSA) |
| Inhibition of Protein-Protein Interaction (EC50) | Not Reported | 5.9 ± 2.6 µM | SOCS2 Pulldown Assay |
Note: this compound is a prodrug that releases the active covalent inhibitor MN551 inside the cell. The EC50 values reported are for the prodrug this compound.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the SOCS2 signaling pathway and a general experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the non-covalent inhibitor (Compound 1) to the SOCS2 protein.
Protocol:
-
Sample Preparation: The SOCS2 protein and the non-covalent inhibitor are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[8] The concentrations of both the protein and the ligand are accurately determined.
-
ITC Instrument Setup: An isothermal titration calorimeter is used. The sample cell is filled with the SOCS2 protein solution (typically at a concentration of 5-50 µM), and the injection syringe is filled with the non-covalent inhibitor solution (typically 10-fold higher concentration than the protein).[8]
-
Titration: A series of small, precise injections of the inhibitor solution into the protein solution is performed at a constant temperature. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the KD, n, and ΔH.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with SOCS2 in a cellular environment and determine its EC50.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa or K562) is cultured to an appropriate density. The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) and incubated for a specific duration (e.g., 8 hours) to allow for prodrug conversion and target engagement.[1][9]
-
Heat Challenge: The cell suspensions are aliquoted and subjected to a temperature gradient for a fixed time (e.g., 3 minutes) using a thermal cycler. This heat challenge induces the denaturation and aggregation of unbound proteins.[9]
-
Cell Lysis and Protein Extraction: After the heat challenge, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble SOCS2 protein remaining at each temperature and drug concentration is quantified using a suitable detection method, such as Western blotting or an AlphaScreen-based assay.[10]
-
Data Analysis: Melting curves are generated by plotting the amount of soluble SOCS2 against temperature for each drug concentration. The shift in the melting temperature (Tm) indicates target stabilization by the inhibitor. The EC50 is determined by plotting the Tm shift against the logarithm of the drug concentration.
SOCS2 Pulldown Assay
Objective: To assess the ability of this compound to inhibit the interaction between SOCS2 and its phosphorylated binding partner (e.g., a peptide from the growth hormone receptor) in a cellular context.
Protocol:
-
Cell Lysate Preparation: Cells (e.g., K562) are treated with different concentrations of this compound or a vehicle control. Following treatment, the cells are lysed to obtain whole-cell extracts.[1]
-
Immobilization of Bait Protein: A biotinylated phosphopeptide corresponding to the SOCS2 binding site on a target protein (e.g., GHR) is immobilized on streptavidin-coated beads.
-
Incubation: The cell lysates are incubated with the peptide-coated beads, allowing the endogenous SOCS2 to bind to the phosphopeptide.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins, including SOCS2, are then eluted from the beads.
-
Analysis: The amount of SOCS2 in the eluate is quantified by Western blotting.[11]
-
Data Analysis: The intensity of the SOCS2 band at each this compound concentration is measured and normalized to the vehicle control. The EC50 value is calculated by plotting the percentage of SOCS2 pulldown against the logarithm of the inhibitor concentration.
Conclusion
This comparative analysis highlights the distinct yet related profiles of a non-covalent SOCS2 inhibitor and its covalent counterpart, this compound. The non-covalent inhibitor demonstrates potent binding to the SOCS2 protein in a purified system, as evidenced by its sub-micromolar KD value. This compound, through its active form MN551, effectively engages SOCS2 within the complex cellular milieu, leading to the disruption of its protein-protein interactions.
The choice between a non-covalent and a covalent inhibitor strategy depends on the desired therapeutic profile. Covalent inhibitors like this compound may offer prolonged target engagement, which can be advantageous for certain therapeutic applications.[5] However, non-covalent inhibitors may present a different safety and selectivity profile. The data and protocols presented in this guide provide a foundational framework for researchers to further explore and develop novel SOCS2 inhibitors for the treatment of associated diseases.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. uniprot.org [uniprot.org]
- 4. Gene - SOCS2 [maayanlab.cloud]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Researcher's Guide to Validating SOCS2 Target Engagement in Diverse Cell Lines
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a cellular context is a critical step. This guide provides a comparative overview of three robust methodologies for validating the engagement of Suppressor of Cytokine Signaling 2 (SOCS2), a key regulator in various signaling pathways.
This document outlines the principles, protocols, and comparative analyses of the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS), and Reporter Assays. By presenting experimental data and detailed workflows, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions and cellular models.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate assay for validating SOCS2 target engagement depends on the specific experimental goals, available resources, and the nature of the compound being tested. The following table summarizes the key characteristics of CETSA, IP-MS, and Reporter Assays to facilitate an informed decision.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Mass Spectrometry (IP-MS) | Reporter Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[1][2] | Identifies direct and indirect protein-protein interactions by affinity purification of the target protein and its binding partners.[3][4] | Measures the transcriptional activity of downstream signaling pathways affected by the target protein's engagement.[5] |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response.[6][7] | Identification and quantification of co-immunoprecipitated proteins. | Change in reporter gene expression (e.g., luciferase, β-galactosidase).[5][8] |
| Type of Information | Direct evidence of target binding in a cellular environment.[9] | Provides insights into the protein interaction network of the target. | Functional consequence of target engagement on a specific signaling pathway. |
| Compound Requirements | No modification of the compound is required (label-free).[2] | No modification of the compound is required. | No modification of the compound is required. |
| Throughput | Can be adapted for high-throughput screening (HTS).[2][7] | Generally lower throughput, though adaptable for larger scale studies. | Amenable to high-throughput screening. |
| Strengths | - Label-free. - Applicable to intact cells and tissues.[9] - Provides direct evidence of physical interaction. | - Unbiased discovery of interacting partners. - Provides insights into the biological context of the target. | - Measures functional outcome. - Highly sensitive. |
| Limitations | - Some ligand-protein interactions may not result in a significant thermal shift.[1] - Requires a specific antibody for detection (Western Blot-based CETSA).[2] | - May identify indirect interactions. - Can be affected by antibody specificity and non-specific binding. | - Indirect measure of target engagement. - Signal can be influenced by off-target effects. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in a cellular context.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[1][2]
Workflow:
-
Cell Treatment: Treat different cell lines with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble SOCS2 at each temperature using Western Blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SOCS2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
CETSA experimental workflow.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a technique used to identify protein-protein interactions.[3][4] It involves enriching a target protein (SOCS2) from a cell lysate using a specific antibody and then identifying the co-precipitated proteins using mass spectrometry.
Workflow:
-
Cell Lysis: Lyse cells from different lines to prepare a protein extract.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to SOCS2. The antibody-protein complexes are then captured using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the SOCS2 and its interacting proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interacting partners.
-
Data Analysis: Compare the identified proteins between compound-treated and control samples to determine changes in the SOCS2 interactome.
IP-MS experimental workflow.
Reporter Assay
Reporter assays are used to measure the functional consequences of target engagement. Since SOCS2 is a negative regulator of the JAK/STAT pathway, a luciferase reporter driven by a STAT-responsive element can be used to monitor SOCS2 activity.
Workflow:
-
Cell Transfection: Co-transfect cells with a STAT-responsive luciferase reporter plasmid and a SOCS2 expression plasmid (or use a cell line with endogenous SOCS2).
-
Cell Treatment: Treat the transfected cells with a cytokine (e.g., IFN-γ) to activate the JAK/STAT pathway, in the presence or absence of the test compound.
-
Cell Lysis: Lyse the cells.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates.
-
Data Analysis: A decrease in luciferase activity upon cytokine stimulation in the presence of the compound would suggest that the compound enhances SOCS2-mediated inhibition of the JAK/STAT pathway.
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 4. Comprehensive Guide to IP Immunoprecipitation: From Sample to Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. CETSA [cetsa.org]
A Comparative Guide to Cellular Modulation: MN714 vs. SOCS2 siRNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, the precise modulation of key regulatory proteins is paramount. Suppressor of Cytokine Signaling 2 (SOCS2) has emerged as a critical negative regulator of cytokine and growth factor signaling, making it a compelling target for therapeutic intervention and mechanistic studies. This guide provides a detailed, objective comparison of two distinct modalities for targeting SOCS2: the small molecule covalent inhibitor, MN714, and the gene-silencing tool, SOCS2 siRNA. We present a comprehensive overview of their mechanisms, cellular effects supported by experimental data, and detailed protocols for key assays.
Introduction: Two Approaches to Targeting SOCS2
This compound is a cell-permeable prodrug that, once inside the cell, is converted to its active form, MN551.[1][2] MN551 acts as a covalent inhibitor of the E3 ligase SOCS2 by specifically targeting a cysteine residue (Cys111) within its SH2 domain.[2][3] This covalent modification physically blocks the recruitment of phosphorylated substrates to the SOCS2 E3 ligase complex, thereby preventing their ubiquitination and subsequent proteasomal degradation.[3]
SOCS2 siRNA (small interfering RNA) , in contrast, operates at the genetic level. It is a synthetic double-stranded RNA molecule designed to be complementary to the messenger RNA (mRNA) of the SOCS2 gene. Upon introduction into the cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA's antisense strand to recognize and cleave the target SOCS2 mRNA, leading to a significant reduction in SOCS2 protein synthesis.
The fundamental difference lies in their mode of action: this compound is a functional inhibitor of the existing SOCS2 protein, while SOCS2 siRNA prevents the de novo synthesis of the SOCS2 protein. This distinction has significant implications for their experimental application and potential therapeutic development.
Comparative Analysis of Cellular Effects
The following tables summarize the known and expected cellular effects of this compound and SOCS2 siRNA based on available experimental data. It is important to note that direct head-to-head comparative studies are limited; therefore, this comparison is synthesized from independent research on each modality.
Table 1: Effects on Cell Proliferation and Viability
| Parameter | This compound | SOCS2 siRNA | Supporting Data/References |
| Mechanism | Inhibition of SOCS2 E3 ligase activity | Knockdown of SOCS2 protein expression | [1][3] |
| Effect on Cell Proliferation | Context-dependent. No significant cytotoxicity was observed in K562 cells up to 10 µM.[4] In combination with IFNα, it reduced the output of CD34+ cells from polycythemia vera patients in vitro. | Generally leads to inhibition of cell proliferation in cancer cells where SOCS2 is oncogenic (e.g., prostate cancer, hepatocellular carcinoma).[5][6] In some contexts, it may promote proliferation.[7] | |
| Effect on Apoptosis | Not extensively reported as a standalone effect. Likely context-dependent and related to the specific signaling pathways affected by SOCS2 inhibition. | Can induce apoptosis in certain cancer cell lines, such as a 40% apoptosis rate in LNCaP prostate cancer cells upon SOCS2 knockdown.[5] In other contexts, it can suppress apoptosis.[8][9] |
Table 2: Effects on Cellular Signaling Pathways
| Signaling Pathway | This compound | SOCS2 siRNA | Supporting Data/References |
| JAK-STAT Signaling | Expected to enhance and prolong STAT phosphorylation (e.g., STAT3, STAT5) by preventing SOCS2-mediated degradation of upstream components like cytokine receptors and JAKs. | Enhances and prolongs STAT phosphorylation (e.g., STAT3, STAT5) due to the absence of the negative regulator SOCS2.[10][11] | |
| Growth Hormone Receptor (GHR) Signaling | Prevents the degradation of phosphorylated GHR, leading to sustained downstream signaling.[1] | Leads to an accumulation of GHR and enhanced downstream signaling due to the lack of SOCS2-mediated degradation. | |
| FLT3 Signaling | Expected to prevent the degradation of activated FLT3, leading to prolonged downstream signaling (e.g., Erk1/2, STAT5). | Prevents the degradation of activated FLT3, leading to prolonged downstream signaling and can decrease FLT3-ITD-mediated cell proliferation.[12] | |
| NF-κB Signaling | Not directly reported, but could be affected downstream of cytokine signaling pathways that are modulated by SOCS2. | SOCS2 knockdown can lead to increased activation of the NF-κB signaling pathway.[8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the cellular effects of this compound and SOCS2 siRNA.
SOCS2 siRNA Transfection
This protocol describes a general method for transiently transfecting mammalian cells with SOCS2 siRNA.
Materials:
-
SOCS2 siRNA and non-targeting control siRNA (20 µM stock solutions)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Target mammalian cell line
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 50 pmol of SOCS2 siRNA or control siRNA into 250 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 2.5 mL of fresh, antibiotic-free complete growth medium.
-
Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot for SOCS2 protein levels, cell viability assays, or signaling pathway analysis).
-
Cell Viability Assay (Resazurin-Based)
This assay measures cell viability by assessing the metabolic activity of living cells.
Materials:
-
Cells treated with this compound, SOCS2 siRNA, or appropriate controls in a 96-well plate.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Procedure:
-
Cell Treatment: Plate and treat cells with various concentrations of this compound or transfect with SOCS2 siRNA as described in the respective protocols. Include vehicle control (e.g., DMSO for this compound) and non-targeting siRNA control wells.
-
Addition of Resazurin: After the desired treatment period (e.g., 24, 48, or 72 hours), add resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, protected from light.
-
Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin only). Express the results as a percentage of the viability of the control-treated cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol details the detection of activated STAT3 via Western blotting.
Materials:
-
Cell lysates from treated and control cells.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total-STAT3 antibody to normalize the levels of phosphorylated STAT3.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This assay confirms the direct binding of this compound to SOCS2 in a cellular context by measuring the thermal stabilization of the target protein.[13][14]
Materials:
-
Cells treated with this compound or vehicle (DMSO).
-
PBS supplemented with protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Lysis equipment (e.g., for freeze-thaw cycles).
-
Western blot reagents for SOCS2 detection.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle for a specified duration (e.g., 2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble SOCS2 by Western blot.
-
Data Analysis: Plot the amount of soluble SOCS2 as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
Visualization of Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Mechanism of Action: this compound vs. SOCS2 siRNA in the JAK-STAT Pathway.
Experimental Workflow Diagrams
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Both this compound and SOCS2 siRNA are powerful tools for investigating the cellular functions of SOCS2. This compound offers a rapid and reversible means to inhibit SOCS2 function, making it ideal for studying the acute effects of SOCS2 inhibition and for potential therapeutic applications where transient modulation is desired. Its covalent nature also makes it a valuable tool for target engagement and proteomic studies. SOCS2 siRNA provides a robust method for studying the longer-term consequences of SOCS2 depletion.
The choice between these two modalities will depend on the specific research question, the desired duration of SOCS2 modulation, and the experimental context. This guide provides the foundational information and methodologies to aid researchers in making an informed decision and in designing rigorous experiments to explore the multifaceted roles of SOCS2 in cellular physiology and disease.
References
- 1. eubopen.org [eubopen.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SOCS2 correlates with malignancy and exerts growth-promoting effects in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. SOCS2 Controls Proliferation and Stemness of Hematopoietic Cells under Stress Conditions and Its Deregulation Marks Unfavorable Acute Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOCS2 Suppresses Inflammation and Apoptosis during NASH Progression through Limiting NF-κB Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressor of cytokine signaling 2 (SOCS2) associates with FLT3 and negatively regulates downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of MN714
This document provides crucial safety and logistical information for the proper disposal of MN714, a pivaloyloxymethyl (POM) protected inhibitor used in scientific research.[1][2][3] Adherence to these procedures is vital for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Understanding this compound and Associated Hazards
This compound is a specialized chemical used as a covalent ligand to target the E3 ligase SOCS2.[1][2] While detailed hazard information is not available, it should be handled with the care afforded to all novel research chemicals. Assume the compound may have unknown toxicological properties.
| Property | Information | Source |
| Chemical Name | This compound | [1][2][3] |
| Description | Pivaloyloxymethyl (POM) protected inhibitor | [1][2][3] |
| Primary Use | Research chemical targeting E3 ligase SOCS2 | [1][2] |
| Storage | Refer to the Certificate of Analysis for specific storage conditions. Generally shipped at room temperature in the continental US. | [3] |
| Hazard Classification | Not publicly classified. Treat as a potentially hazardous chemical. | N/A |
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical, including this compound, should adhere to the following fundamental principles:
-
Waste Identification and Segregation: Properly identify and label all waste streams. Never mix incompatible chemicals.
-
Consult Institutional Policies: Your institution's EHS department provides the definitive guidelines for waste disposal.[4]
-
Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical, properly sealed, and clearly labeled.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling chemical waste.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound will depend on the quantity and form of the waste.
Small Quantities (e.g., from experimental use)
For dilute solutions of this compound resulting from typical laboratory experiments:
-
Aqueous Waste Collection: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled waste container. Do not pour this waste down the drain.
-
Labeling: The container label should include "Aqueous Waste with this compound" and a list of all other chemical constituents and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full, or in accordance with your lab's procedures, request a pickup from your institution's EHS or hazardous waste management group.
Bulk or Unused this compound
For the disposal of solid this compound or concentrated solutions:
-
Container: Ensure the original container is securely sealed and properly labeled. If transferring to a new container, ensure it is compatible and clearly labeled with the full chemical name and any known hazard information.
-
Segregation: Store this waste separately from other waste streams.
-
Professional Disposal: This form of waste must be disposed of through a licensed hazardous waste disposal company, coordinated by your EHS department.
Contaminated Labware and Materials
Disposable items that have come into contact with this compound require special handling:
-
Solid Waste: Items such as pipette tips, tubes, and gloves should be collected in a designated solid waste container lined with a chemically resistant bag. This container should be clearly labeled as "Solid Waste Contaminated with this compound."
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an appropriate, puncture-proof sharps container designated for chemically contaminated sharps.
-
Glassware: Reusable glassware should be decontaminated using a suitable laboratory cleaning procedure. If the glassware is to be disposed of, it should be triple-rinsed with a suitable solvent, with the rinsate collected as chemical waste. The clean glassware can then be disposed of in a designated broken glass container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
- 1. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
